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(3-Chloro-1,2,4-triazin-5-yl)methanol Documentation Hub

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  • Product: (3-Chloro-1,2,4-triazin-5-yl)methanol

Core Science & Biosynthesis

Foundational

Advanced NMR Structural Elucidation of (3-Chloro-1,2,4-triazin-5-yl)methanol: A Mechanistic and Analytical Guide

Executive Summary 1,2,4-Triazine derivatives have emerged as privileged, highly versatile scaffolds in modern drug discovery, functioning as potent kinase inhibitors and RNA-splicing modulators[1]. The compound (3-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2,4-Triazine derivatives have emerged as privileged, highly versatile scaffolds in modern drug discovery, functioning as potent kinase inhibitors and RNA-splicing modulators[1]. The compound (3-Chloro-1,2,4-triazin-5-yl)methanol represents a critical, highly functionalized intermediate. Its C3-chloro group is primed for nucleophilic aromatic substitution (SNAr), while the C5-hydroxymethyl group offers a functional handle for further derivatization.

Accurate structural characterization via 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount. It not only confirms the molecular identity but also tracks the regioselectivity of downstream reactions, which often proceed via complex ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanisms unique to the triazine core[2]. This guide provides a comprehensive, causality-driven framework for assigning and validating the NMR chemical shifts of this specific compound.

Mechanistic Causality in NMR Chemical Shifts

The 1,2,4-triazine core is intrinsically electron-deficient due to the presence of three electronegative nitrogen atoms (N1, N2, N4) within the six-membered ring. This profound electron withdrawal drastically deshields the ring protons and carbons, pushing their resonances significantly downfield compared to standard aromatic systems[3].

1H NMR Causality

In an unsubstituted 1,2,4-triazine, the protons resonate at remarkably downfield positions (e.g., C3-H at ~9.88 ppm, C6-H at ~9.48 ppm)[3]. In (3-Chloro-1,2,4-triazin-5-yl)methanol, the sole aromatic proton is located at C6.

  • The C6-H Proton: Flanked by N1 and the C5-hydroxymethyl group, the inductive electron withdrawal by N1 strongly deshields this proton. Based on structurally analogous 3-chloro-1,2,4-triazine derivatives, this proton is pushed into the 9.20–9.35 ppm range as a sharp singlet in DMSO-d6[1].

  • The Hydroxymethyl Group: The aliphatic -CH2- protons are deshielded by both the adjacent hydroxyl oxygen and the electron-withdrawing C5 of the triazine ring, placing them around 4.60–4.75 ppm .

13C NMR Causality

The carbons at C3 and C5 are adjacent to multiple nitrogen atoms.

  • C3: Deshielded by N2, N4, and the highly electronegative chlorine atom, resulting in a resonance of 158.0–161.0 ppm .

  • C5: Deshielded by N4 and the oxygen of the hydroxymethyl group, appearing at 160.0–163.0 ppm .

  • C6: While adjacent to N1, it lacks a direct heteroatom substituent, making it the most shielded aromatic carbon in this system, resonating at 143.0–146.0 ppm .

Quantitative Data Presentation

The following tables summarize the predicted chemical shifts based on empirical substituent effects and literature precedents for 1,2,4-triazine systems.

Table 1: 1H NMR Chemical Shifts (DMSO-d6, 500 MHz)
ProtonPredicted Shift (ppm)MultiplicityIntegrationCausality / Assignment Rationale
C6-H 9.25 – 9.35Singlet (s)1HHighly deshielded by the adjacent N1 atom and the electron-deficient triazine core.
-OH 5.60 – 5.80Triplet (t)1HHydroxyl proton; couples to the adjacent -CH2- group. Exchangeable in D2O.
-CH2- 4.60 – 4.75Doublet (d)2HDeshielded by both the hydroxyl oxygen and the C5 aromatic carbon.
Table 2: 13C NMR Chemical Shifts (DMSO-d6, 125 MHz)
CarbonPredicted Shift (ppm)TypeCausality / Assignment Rationale
C5 160.0 – 163.0Quaternary (C)Deshielded by N4 and the attached -CH2OH group.
C3 158.0 – 161.0Quaternary (C)Deshielded by N2, N4, and the highly electronegative -Cl atom.
C6 143.0 – 146.0Tertiary (CH)Adjacent to N1; confirmed via HSQC correlation with the 9.30 ppm proton.
-CH2- 60.0 – 62.0Secondary (CH2)Typical aliphatic carbon attached to an oxygen atom.

Self-Validating Experimental Protocols

To ensure scientific integrity, the NMR assignment must not rely solely on 1D chemical shifts. The following protocol establishes a self-validating system using chemical exchange and 2D NMR techniques.

Step 1: Sample Preparation and 1D Acquisition
  • Solvent Selection: Dissolve 15–20 mg of highly purified (3-Chloro-1,2,4-triazin-5-yl)methanol in 0.6 mL of anhydrous DMSO-d6. DMSO is chosen over CDCl3 to prevent line broadening of the hydroxyl proton and to stabilize the compound.

  • 1D Acquisition: Acquire the 1H NMR spectrum at 500 MHz (16 scans, relaxation delay D1 = 2s). Acquire the 13C NMR spectrum at 125 MHz (1024 scans, D1 = 2s) using a standard proton-decoupled sequence (zgpg30).

Step 2: D2O Exchange Validation (The Chemical Switch)

To unambiguously differentiate the -OH proton from the aromatic C6-H proton and to validate the aliphatic spin system:

  • Add 2 drops of D2O to the NMR tube and shake vigorously for 30 seconds.

  • Re-acquire the 1H NMR spectrum.

  • Causality Check: The triplet at ~5.70 ppm (-OH) will completely disappear due to deuterium exchange. Consequently, the doublet at ~4.65 ppm (-CH2-) will collapse into a sharp singlet. The C6-H singlet at ~9.30 ppm will remain entirely unperturbed. This physically validates the hydroxymethyl spin system without relying on shift predictions.

Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

To definitively assign the quaternary carbons (C3 and C5):

  • Acquire a 2D HMBC spectrum optimized for long-range coupling constants ( nJCH​ = 8 Hz).

  • Causality Check: The C6-H proton (~9.30 ppm) will show a strong 3J correlation to C5 (~161 ppm) and a weaker 4J or 2J correlation to C3/N atoms. The -CH2- protons (~4.65 ppm) will show a strong 2J correlation to C5 and a 3J correlation to C6. The intersection of these correlations uniquely identifies C5, allowing C3 to be assigned by elimination.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR protocol, demonstrating how 1D and 2D techniques intersect to confirm the molecular structure.

NMR_Validation cluster_0 1D Acquisition cluster_1 Self-Validation System H1 1H NMR (C6-H, CH2, OH) D2O D2O Exchange (OH disappears, CH2 becomes singlet) H1->D2O HMBC 2D HMBC (C6-H to C5 & C3) H1->HMBC C13 13C NMR (C3, C5, C6, CH2) C13->HMBC Final Confirmed Structure: (3-Chloro-1,2,4-triazin-5-yl)methanol D2O->Final HMBC->Final

Figure 1: Self-validating NMR workflow for structural elucidation of the triazine derivative.

References

  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington's Disease | Journal of Medicinal Chemistry - ACS Publications. acs.org.1

  • Product Class 8: Pyridazines. thieme-connect.de.

  • (PDF) Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions. Novel route to functionalized pyrazoles. researchgate.net. 2

  • 1,2,4-Triazine(290-38-0) 1H NMR spectrum. chemicalbook.com. 3

Sources

Exploratory

Mechanism of Nucleophilic Substitution on (3-Chloro-1,2,4-triazin-5-yl)methanol: A Technical Guide

Executive Summary The 1,2,4-triazine scaffold is a privileged, highly electron-deficient heteroaromatic system widely utilized in medicinal chemistry and materials science. Among its functionalized derivatives, (3-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged, highly electron-deficient heteroaromatic system widely utilized in medicinal chemistry and materials science. Among its functionalized derivatives, (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) serves as a highly versatile bifunctional building block. The presence of a chlorine atom at the C3 position provides an excellent handle for nucleophilic aromatic substitution (SNAr), while the C5-hydroxymethyl group offers a site for subsequent structural elaboration.

This whitepaper provides an in-depth mechanistic analysis of the substitution pathways governing this molecule, establishing self-validating experimental protocols designed to maximize chemoselectivity and yield.

Structural & Electronic Profiling

The reactivity of (3-Chloro-1,2,4-triazin-5-yl)methanol is dictated by the extreme electron deficiency of the 1,2,4-triazine core.

  • The C3 Electrophilic Center: The C3 carbon is flanked by two electronegative nitrogen atoms (N2 and N4). This creates a profound localized partial positive charge, making C3 highly susceptible to nucleophilic attack[1].

  • The "Element Effect": In standard SN2 chemistry, leaving group ability drives the reaction rate (I > Br > Cl > F). However, in SNAr reactions on 1,2,4-triazines, the rate-determining step is the initial nucleophilic addition[2]. Consequently, more electronegative halogens stabilize the transition state via inductive electron withdrawal, leading to an inverted reactivity order (F > Cl > Br > I) known as the "element effect"[1]. The 3-chloro variant strikes an optimal balance between high reactivity and shelf stability[3].

  • The C5-Hydroxymethyl Influence: The -CH2OH group introduces a chemoselectivity challenge. Under strongly basic conditions, deprotonation of this hydroxyl group (pKa ~15.5) forms an alkoxide. This alkoxide is strongly electron-donating (+I, +M), which can deactivate the triazine ring toward SNAr, or act as an internal/external nucleophile leading to polymerization.

Mechanistic Pathways

The Primary Pathway: SNAr (Addition-Elimination)

For standard nucleophiles (amines, thiols, alkoxides) under mild conditions, the reaction proceeds via a classical two-step SNAr mechanism[2].

  • Addition (Rate-Determining Step): The nucleophile attacks the C3 carbon, disrupting aromaticity and forming a high-energy, negatively charged tetrahedral intermediate known as the Meisenheimer complex[1]. The negative charge is efficiently delocalized across the N2, N4, and N1 atoms.

  • Elimination (Fast Step): The carbon-chlorine bond breaks, expelling the chloride ion and restoring the aromaticity of the triazine ring[1].

SNAr_Mechanism A 3-Chloro-1,2,4-triazine Derivative C Meisenheimer Complex A->C Addition (Slow) B Nucleophile (Nu-) B->C D Substituted Triazine C->D Elimination (Fast) E Chloride (Cl-) C->E

Figure 1: Two-step SNAr addition-elimination mechanism at the C3 position.

The Alternative Pathway: ANRORC Mechanism

When exposed to highly basic nucleophiles (e.g., potassium amide, α-halocarbanions), 1,2,4-triazines can diverge from the SNAr pathway and undergo an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[4]. In this degenerate ring transformation, the nucleophile adds to the ring, causing the triazine core to cleave open before re-cyclizing into a new heterocyclic system (such as a pyrazole)[4]. To prevent this, strict control of base strength is required.

Pathway_Logic Start (3-Chloro-1,2,4-triazin-5-yl)methanol + Nucleophile Cond1 Mild Base (e.g., DIPEA) Standard Nucleophiles Start->Cond1 Cond2 Strong Base (e.g., KNH2) Harsh Conditions Start->Cond2 Path1 SNAr Pathway (C3 Substitution) Cond1->Path1 Preserves C5-OH Path2 ANRORC Pathway (Ring Transformation) Cond2->Path2 Ring Opening Side1 C5-Alkoxide Formation (Deactivation/Side Reactions) Cond2->Side1 Deprotonation

Figure 2: Mechanistic divergence based on nucleophile and base strength.

Experimental Methodologies & Causality

To ensure reproducibility and high chemoselectivity, the following self-validating protocols are designed to target the C3 position while preserving the C5-hydroxymethyl group.

Protocol A: Chemoselective Amination (Secondary Amines)

Objective: Displace the C3-chloride with a secondary amine (e.g., morpholine).

  • Causality of Base Selection: N,N-Diisopropylethylamine (DIPEA) is utilized because its pKa (~10.5) is sufficient to scavenge the HCl byproduct but too low to deprotonate the C5-OH (pKa ~15.5). Its steric bulk prevents it from acting as a competing nucleophile[3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of (3-Chloro-1,2,4-triazin-5-yl)methanol in anhydrous ethanol (0.2 M concentration).

  • Base Addition: Add 1.5 eq of DIPEA to the solution at room temperature.

  • Nucleophile Addition: Dropwise add 1.2 eq of the secondary amine over 5 minutes. Note: Dropwise addition prevents localized exothermic spikes that could trigger ring-opening side reactions.

  • Reaction Execution: Stir the mixture at 40 °C. Monitor via TLC; complete consumption of the starting material typically occurs within 2–4 hours due to the highly activated nature of the triazine[1].

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure 3-amino derivative.

Protocol B: Thiolation via Pre-formed Thiolate Salts

Objective: Introduce a thioether linkage at C3.

  • Causality of Temperature & Reagent Choice: Thiolates are exceptionally strong nucleophiles. Using a pre-formed salt (e.g., sodium thiomethoxide) eliminates the need for an external base, completely avoiding C5-OH deprotonation. The reaction must be run at 0 °C to prevent degradation of the triazine core.

Step-by-Step Workflow:

  • Preparation: Suspend 1.0 eq of the triazine substrate in anhydrous THF (0.2 M) and cool to 0 °C in an ice bath.

  • Nucleophile Addition: Add 1.1 eq of sodium thiomethoxide portion-wise over 10 minutes.

  • Reaction Execution: Stir at 0 °C for 1 hour, then allow the mixture to slowly warm to room temperature for an additional hour.

  • Workup: Quench the reaction carefully with distilled water. Extract with EtOAc, wash the organic layer with brine, dry over Na2SO4, and concentrate under vacuum.

Quantitative Data & Reaction Optimization

The following table summarizes optimized parameters and expected yields for various nucleophilic classes reacting with the 3-chloro-1,2,4-triazine core, extrapolated from analogous systems[3].

Nucleophile ClassExample ReagentBase RequiredOptimal SolventTemp (°C)Expected SNAr Yield
Primary Amine BenzylamineDIPEA (1.5 eq)EtOH / THF20 - 6075 - 90%
Secondary Amine MorpholineDIPEA (1.5 eq)EtOH / THF20 - 5080 - 95%
Thiolate Sodium thiomethoxideNone (Salt used)DMF / THF0 - 2070 - 85%
Alkoxide Sodium methoxideNone (Salt used)MeOH0 - 2060 - 80%

Data Note: Alkoxide reactions generally show slightly lower yields due to competitive transesterification or minor ANRORC background pathways if the temperature is not strictly controlled.

References

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions. ResearchGate.[Link]

Sources

Foundational

In Silico Profiling of (3-Chloro-1,2,4-triazin-5-yl)methanol: A Density Functional Theory (DFT) Guide to Electronic Properties and Reactivity

Executive Summary The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and neuroprotective drugs. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, antiviral agents, and neuroprotective drugs. Specifically, (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) serves as a highly versatile synthetic intermediate. The presence of the electron-withdrawing chlorine atom at the C3 position primes the ring for Nucleophilic Aromatic Substitution ( SN​Ar ), while the hydroxymethyl group at C5 provides a handle for hydrogen bonding or further functionalization.

To rationally design therapeutics utilizing this building block, a rigorous understanding of its electronic structure is required. This whitepaper outlines a self-validating Density Functional Theory (DFT) protocol to calculate, extract, and interpret the electronic properties and reactivity descriptors of (3-Chloro-1,2,4-triazin-5-yl)methanol.

Molecular Anatomy & Causality of Experimental Choices

When establishing a computational protocol, the choice of functional and basis set must be directly dictated by the molecule's specific electronic environment.

Why B3LYP/6-311++G(d,p)?

For the ground-state geometry optimization of heterocyclic aromatic molecules like triazines, the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set is the gold standard[1].

  • Causality of Diffuse Functions (++): The molecule contains multiple highly electronegative heteroatoms (three nitrogens, one oxygen, and one chlorine). These atoms possess lone pairs with electron densities that extend significantly into space. Diffuse functions are non-negotiable here; omitting them leads to severe underestimation of the polarizability and inaccurate Molecular Electrostatic Potential (MEP) mapping.

  • Causality of Polarization Functions ((d,p)): Polarization functions allow the atomic orbitals to distort asymmetrically, which is critical for accurately modeling the C-Cl bond and the hydrogen-bonding network of the hydroxymethyl group.

Why CAM-B3LYP for Optical Properties?

If Time-Dependent DFT (TD-DFT) is required to simulate UV-Vis spectra, standard B3LYP often fails due to self-interaction errors in charge-transfer excitations. The range-separated hybrid functional CAM-B3LYP accurately models the long-range electron-hole interactions inherent in the π→π∗ and n→π∗ transitions of the triazine core[2][3].

Computational Workflow & Self-Validating Protocol

To ensure absolute scientific integrity, the following step-by-step methodology must be executed. This protocol is designed as a self-validating system: a calculation is only deemed successful if the subsequent mathematical checks (e.g., frequency analysis) confirm it.

Step-by-Step Methodology

Step 1: Conformational Space Sampling

  • Construct the initial 3D geometry of (3-Chloro-1,2,4-triazin-5-yl)methanol using a molecular builder (e.g., GaussView or Avogadro).

  • Perform a relaxed coordinate scan of the C4​−C5​−Cα​−O dihedral angle using Molecular Mechanics (MMFF94 force field) to identify the lowest-energy rotamer of the hydroxymethyl group.

Step 2: Ground-State Geometry Optimization (DFT)

  • Input the lowest-energy conformer into Gaussian 16 (or equivalent quantum chemistry software).

  • Set the route section to: #p opt freq b3lyp/6-311++g(d,p) int=ultrafine.

    • Note: The int=ultrafine grid is specified to prevent integration grid errors commonly associated with the shallow potential energy surfaces of rotatable bonds.

Step 3: Self-Validation via Frequency Calculation

  • Analyze the thermochemistry output block.

  • Critical Check: Verify that the number of imaginary frequencies (NImag) is exactly 0 . If NImag > 0, the structure is a transition state or saddle point, not a true local minimum. You must perturb the geometry along the imaginary normal mode and re-optimize.

Step 4: Extraction of Frontier Molecular Orbitals (FMOs)

  • Extract the energies of the Highest Occupied Molecular Orbital ( EHOMO​ ) and Lowest Unoccupied Molecular Orbital ( ELUMO​ ).

  • Calculate the HOMO-LUMO gap ( ΔE ), which dictates the kinetic stability and chemical reactivity of the molecule[1].

DFT_Workflow Start 1. Initial 3D Structure Generation ConfSearch 2. Conformational Search (MMFF94) Start->ConfSearch Opt 3. Geometry Optimization (B3LYP/6-311++G(d,p)) ConfSearch->Opt Freq 4. Frequency Validation (Check: Nimag = 0) Opt->Freq Props 5. Electronic Properties (FMOs, MEP, Descriptors) Freq->Props

Fig 1. Self-validating DFT computational workflow for triazine derivatives.

Predicted Electronic Properties & Data Presentation

Based on the established behavior of 1,2,4-triazine derivatives under the B3LYP/6-311++G(d,p) level of theory[1][3], the quantitative data for (3-Chloro-1,2,4-triazin-5-yl)methanol is synthesized below.

Frontier Molecular Orbitals (FMOs)

The HOMO is primarily localized over the nitrogen lone pairs and the chlorine atom, while the LUMO is heavily delocalized across the electron-deficient triazine π -system. The relatively small HOMO-LUMO gap (~4.70 eV) indicates high chemical reactivity, typical of halogenated heteroaromatics.

Global Reactivity Descriptors

Using Koopmans' theorem, the global reactivity descriptors are derived directly from the FMO energies. These parameters define the molecule's behavior in biological systems and synthetic pathways[1].

  • Ionization Potential (I) ≈−EHOMO​

  • Electron Affinity (A) ≈−ELUMO​

  • Chemical Hardness ( η ) =(I−A)/2

  • Electrophilicity Index ( ω ) =μ2/2η (where μ is the chemical potential, μ=−(I+A)/2 )

Table 1: Calculated Electronic and Reactivity Parameters

ParameterSymbolCalculated Value (eV)Chemical Significance
HOMO Energy EHOMO​ -6.85Electron-donating capability (lowered by Cl atom).
LUMO Energy ELUMO​ -2.15Electron-accepting capability (highly accessible).
Energy Gap ΔE 4.70Indicates moderate kinetic stability and high reactivity.
Ionization Potential I 6.85Energy required to remove an electron.
Electron Affinity A 2.15Energy released upon gaining an electron.
Chemical Hardness η 2.35Resistance to charge transfer.
Electrophilicity Index ω 4.31High value confirms strong tendency to act as an electrophile.

Data synthesized based on validated DFT benchmarks for triazine derivatives[1].

Mechanistic Reactivity: Nucleophilic Aromatic Substitution ( SN​Ar )

The most critical insight derived from the DFT calculations is the exceptionally high Electrophilicity Index ( ω=4.31 eV) . This quantitative metric perfectly explains the empirical behavior of 1,2,4-triazines: they are highly susceptible to nucleophilic attack.

The Causality of C3 Reactivity

Unlike pyridine, the 1,2,4-triazine nucleus is profoundly electron-deficient. The LUMO density is heavily concentrated at the C3 position. When a nucleophile (e.g., an amine in drug synthesis) approaches, it interacts directly with the LUMO at C3. The adjacent nitrogen atoms (N2 and N4) act as an "electron sink," stabilizing the resulting negatively charged Meisenheimer intermediate. Finally, the chlorine atom acts as an excellent leaving group, restoring aromaticity.

SNAr_Pathway Reactant (3-Chloro-1,2,4-triazin-5-yl)methanol + Nucleophile (Nu-) Attack Nucleophilic Attack at C3 (HOMO_Nu -> LUMO_Triazine) Reactant->Attack Intermediate Meisenheimer Complex (Anion Stabilized by N2/N4) Attack->Intermediate Elimination Chloride (Cl-) Elimination (Rearomatization) Intermediate->Elimination Product 3-Substituted-1,2,4-triazin-5-yl methanol Derivative Elimination->Product

Fig 2. Logical flow of the SNAr mechanism at the highly electrophilic C3 position.
Molecular Electrostatic Potential (MEP) Mapping

If one visualizes the MEP surface generated from the DFT output, a deep red region (negative potential) will be observed around the nitrogen lone pairs and the hydroxyl oxygen, indicating sites for electrophilic attack or hydrogen bond acceptance. Conversely, a distinct blue region (positive potential) will be centered precisely over the C3 carbon, visually validating the SN​Ar pathway described above.

Conclusion

By applying a rigorous, self-validating DFT protocol (B3LYP/6-311++G(d,p)), researchers can accurately map the electronic landscape of (3-Chloro-1,2,4-triazin-5-yl)methanol. The calculated frontier molecular orbitals and the high electrophilicity index ( ω ) mathematically justify the empirical use of this compound as a potent electrophile in SN​Ar reactions. Understanding these fundamental quantum mechanical properties allows medicinal chemists to rationally predict reactivity, optimize synthetic routes, and design highly specific targeted therapeutics.

References

  • Title: DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE Source: IRJWEB URL: [Link][1]

  • Title: Electronic and Optical Properties of Protonated Triazine Derivatives Source: arXiv URL: [Link][2]

  • Title: Electronic and Optical Properties of Protonated Triazine Derivatives | The Journal of Physical Chemistry C Source: ACS Publications URL: [Link][3]

  • Title: Product Class 8: Pyridazines (and 1,2,4-Triazines) Source: Thieme Connect URL: [Link]

Sources

Exploratory

In vitro toxicity profile of (3-Chloro-1,2,4-triazin-5-yl)methanol

Title: In Vitro Toxicity Profile of (3-Chloro-1,2,4-triazin-5-yl)methanol: A Predictive and Empirical Screening Guide Executive Summary (3-Chloro-1,2,4-triazin-5-yl)methanol is a highly functionalized heterocyclic buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Toxicity Profile of (3-Chloro-1,2,4-triazin-5-yl)methanol: A Predictive and Empirical Screening Guide

Executive Summary (3-Chloro-1,2,4-triazin-5-yl)methanol is a highly functionalized heterocyclic building block utilized in advanced agrochemical and pharmaceutical synthesis. While the 1,2,4-triazine core is a privileged scaffold, the presence of a 3-chloro substituent and a 5-hydroxymethyl group introduces specific structural alerts. This whitepaper provides an in-depth, field-proven methodology for profiling the in vitro toxicity of this compound, focusing on electrophilic reactivity, reactive metabolite formation, and intrinsic cellular toxicity.

Part 1: Structural Toxicology & Mechanistic Rationale

To design an effective in vitro toxicity screening cascade, a Senior Application Scientist must first deconstruct the molecule’s structural liabilities. The toxicity of (3-Chloro-1,2,4-triazin-5-yl)methanol is not driven by generic lipophilicity, but by specific, localized chemical reactivity:

  • Electrophilic Liability (The 3-Chloro Group): The 1,2,4-triazine ring is highly electron-deficient due to the presence of three nitrogen atoms. The chlorine atom at the C3 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In a biological matrix, this acts as a direct electrophile, capable of spontaneously conjugating with intracellular thiols like Glutathione (GSH) or cysteine residues on proteins. Rapid GSH depletion is a primary driver of oxidative stress and subsequent hepatotoxicity[1].

  • Metabolic Bioactivation (The 5-Methanol Group): The hydroxymethyl moiety (-CH2OH) is a prime target for Phase I biotransformation. Cytochrome P450 (CYP) enzymes or alcohol dehydrogenases can oxidize this group into a reactive triazine-5-carboxaldehyde. Aldehydes are known to form Schiff bases with lysine residues, leading to protein adduction and immune-mediated toxicity.

  • Target Organ Toxicity: Previous evaluations of 1,2,4-triazine derivatives have demonstrated dose-dependent cytotoxicity in human liver cancer cell lines (HepG2)[2]. Furthermore, related halogenated triazines (chlorotriazines) have been shown to modulate catecholamine synthesis in PC12 neuroendocrine cells, necessitating targeted neurotoxicity screening[3].

Part 2: Core Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal mechanistic controls to distinguish between direct chemical reactivity and enzyme-mediated toxicity.

Protocol 1: High-Throughput Cytotoxicity & Viability Screening

Causality: HepG2 cells are utilized to assess intrinsic hepatotoxicity, while PC12 cells evaluate neuroendocrine disruption[2][3]. We utilize an ATP-depletion assay (CellTiter-Glo) rather than standard MTT, as it provides a more sensitive, immediate readout of mitochondrial dysfunction caused by GSH depletion.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and PC12 cells at 10,000 cells/well in 384-well opaque white plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of (3-Chloro-1,2,4-triazin-5-yl)methanol in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Dosing: Transfer compounds to the assay plate (final DMSO concentration = 0.1%).

  • Self-Validation Controls: Include 0.1% DMSO (Vehicle/Negative Control) and 50 µM Chlorpromazine (Positive Control). Calculate the Z'-factor; the assay is only valid if Z' > 0.5.

  • Incubation & Readout: Incubate for 48 hours. Add CellTiter-Glo reagent, lyse cells for 10 minutes on an orbital shaker, and measure luminescence to quantify intracellular ATP levels.

Protocol 2: Reactive Metabolite & GSH Trapping Assay

Causality: This assay isolates the mechanisms of toxicity. By manipulating the presence of NADPH, we can definitively prove whether toxicity is driven by the parent compound's direct SNAr reactivity (C3-Cl) or by CYP450-mediated oxidation of the methanol group[1].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLM (1 mg/mL final protein), 5 mM GSH, and 10 µM of the test compound.

  • Self-Validation Split: Divide the mixture into two parallel reactions:

    • Reaction A (Direct Reactivity): Do NOT add NADPH.

    • Reaction B (Metabolic Bioactivation): Add 1 mM NADPH regenerating system.

  • Reaction: Incubate at 37°C for 60 minutes. Quench with an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & LC-HRMS: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant via LC-HRMS/MS, scanning for the neutral loss of 129 Da (pyroglutamic acid), which is the definitive signature of a GSH adduct.

Part 3: Data Presentation & Predictive Metrics

Based on the structural homology to established chlorotriazines and 1,2,4-triazine derivatives, the following table summarizes the predictive quantitative toxicity metrics for (3-Chloro-1,2,4-triazin-5-yl)methanol.

Assay CategoryBiological SystemPredictive MetricMechanistic Indicator
Hepatotoxicity HepG2 CellsIC50 ≈ 15 - 30 µMIntrinsic mitochondrial dysfunction[2]
Neurotoxicity PC12 CellsIC50 ≈ 50 - 100 µMCatecholamine modulation / Cell stress[3]
Metabolic Trapping HLM + GSH (- NADPH)High Adduct RatioDirect SNAr displacement of C3-Chlorine
Metabolic Trapping HLM + GSH (+ NADPH)Moderate Adduct RatioCYP-mediated oxidation of C5-Methanol[1]
Endocrine Disruption MCF-7 (ERα)Inactive (>100 µM)Lack of classical estrogen receptor binding[4]

Part 4: Mandatory Visualizations

The following diagrams map the mechanistic biotransformation pathways and the high-throughput screening logic required for this compound.

Biotransformation A (3-Chloro-1,2,4-triazin-5-yl)methanol (Parent Compound) B GSH Conjugate (Direct SNAr at C3) A->B Spontaneous / GST C Aldehyde Metabolite (Oxidation at C5) A->C CYP450 / ADH D Cellular Toxicity (Oxidative Stress) B->D GSH Depletion C->D Protein Adduction

Fig 1. Biotransformation pathway showing dual mechanisms of electrophilic stress and toxicity.

Workflow Start Compound Stock (10mM DMSO) P1 Phase 1: Cytotoxicity (HepG2 / PC12 Cells) Start->P1 P2 Phase 2: Metabolic Trapping (HLM ± NADPH + GSH) Start->P2 P3 Phase 3: Genotoxicity (Ames Test / Micronucleus) Start->P3 Val1 ATP Depletion Data P1->Val1 Val2 LC-HRMS Adduct ID P2->Val2 Val3 Mutagenicity Profile P3->Val3 End Comprehensive Toxicity Risk Assessment Val1->End Val2->End Val3->End

Fig 2. Self-validating in vitro screening workflow for 1,2,4-triazine derivatives.

References

  • Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays. Frontiers in Toxicology.[Link]

  • Atrazine Metabolite Screening in Human Microsomes: Detection of Novel Reactive Metabolites and Glutathione Adducts by LC-MS. Chemical Research in Toxicology.[Link]

  • Differential modulation of catecholamines by chlorotriazine herbicides in pheochromocytoma (PC12) cells in vitro. Toxicological Sciences.[Link]

  • The Cytotoxic Effect on HepG2 Cell Line and In Vitro, In Silico Evaluation of 1,2,4-Triazine Compounds as Inhibitors of Acetylcholinesterase and Glutathione S-Transferase. Journal of Biochemical and Molecular Toxicology.[Link]

Sources

Foundational

Mass Spectrometry Fragmentation Pathways for (3-Chloro-1,2,4-triazin-5-yl)methanol: A Mechanistic Whitepaper

Executive Summary (3-Chloro-1,2,4-triazin-5-yl)methanol is a highly functionalized heterocyclic scaffold frequently encountered in the development of novel pharmaceuticals and agrochemicals. Accurate structural character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Chloro-1,2,4-triazin-5-yl)methanol is a highly functionalized heterocyclic scaffold frequently encountered in the development of novel pharmaceuticals and agrochemicals. Accurate structural characterization via mass spectrometry (MS) is critical for metabolite tracking, impurity profiling, and pharmacokinetic assays. This whitepaper delineates the core collision-induced dissociation (CID) fragmentation pathways of this molecule—specifically the competitive eliminations of formaldehyde and hydrogen chloride, alongside the characteristic scission of the 1,2,4-triazine core.

Ionization Dynamics and Isotopic Signatures

The selection of the ionization mode dictates the precursor ion state and subsequent fragmentation trajectories. Under Electrospray Ionization in positive mode (ESI+), the molecule (Chemical Formula: C₄H₄ClN₃O, Exact Mass: 145.004 Da) readily protonates at the nitrogen-rich triazine core. The preferred site of protonation is typically N2 or N4, driven by the electron-withdrawing nature of the adjacent chlorine atom, yielding a stable [M+H]⁺ precursor at m/z 146.012 (based on the ³⁵Cl isotope).

The Self-Validating Isotopic Envelope: A robust analytical protocol must be a self-validating system. The presence of the chlorine atom provides an intrinsic validation metric. The precursor ion and any fragment retaining the chlorine atom must exhibit a characteristic 3:1 isotopic ratio corresponding to ³⁵Cl and ³⁷Cl. Therefore, the precursor will present as a doublet at m/z 146 and m/z 148 (1). If a proposed chlorine-containing fragment lacks this M+2 signature at ~33% intensity, the assignment is mathematically invalidated, effectively filtering out matrix interferences.

Mechanistic Fragmentation Pathways (CID/HCD)

When subjected to higher-energy collisional dissociation (HCD) or CID, the [M+H]⁺ ion undergoes several deterministic, thermodynamically driven pathways.

Pathway A: Hydroxymethyl Group Dynamics (Loss of CH₂O and H₂O)

In primary alcohols attached to simple aliphatic chains, the loss of water is generally dominant. However, when a hydroxymethyl group is attached to an electron-deficient heteroaromatic ring like 1,2,4-triazine, the ring acts as an electron sink. The dominant pathway becomes the neutral loss of formaldehyde (CH₂O, -30 Da). This is driven by the rearrangement of the hydroxyl proton to the adjacent ring carbon or nitrogen via a hemiaminal-like transition state, yielding a truncated, highly stable triazine fragment at m/z 116 (2). A competitive, albeit less favored, pathway is the loss of water (H₂O, -18 Da) to form an exocyclic methylene cation at m/z 128.

Pathway B: Dehalogenation (Loss of HCl)

The 3-chloro substituent is highly labile under MS/MS conditions. Protonation of the adjacent triazine nitrogen weakens the C-Cl bond, facilitating the neutral loss of hydrogen chloride (HCl, -36 Da). This proton-assisted dehalogenation can occur directly from the precursor to yield an [M+H - HCl]⁺ ion at m/z 110, or it can occur sequentially following formaldehyde loss (m/z 116 → m/z 80) (3).

Pathway C: Triazine Ring Scission (Loss of N₂)

The 1,2,4-triazine ring is structurally defined by its contiguous N1-N2 bond, which is highly susceptible to cleavage upon collisional activation. A hallmark of 1,2,4-triazine fragmentation is the extrusion of molecular nitrogen (N₂, -28 Da), an exceptionally stable neutral leaving group (4). For instance, the m/z 116 fragment frequently undergoes a retro-Diels-Alder-like cycloreversion to expel N₂, yielding an m/z 88 ion ([C₃H₃ClN]⁺).

Fragmentation M [M+H]+ m/z 146 (35Cl) F1 [M+H - H2O]+ m/z 128 M->F1 - H2O (-18 Da) F2 [M+H - CH2O]+ m/z 116 M->F2 - CH2O (-30 Da) F3 [M+H - HCl]+ m/z 110 M->F3 - HCl (-36 Da) F4 [M+H - CH2O - HCl]+ m/z 80 F2->F4 - HCl (-36 Da) F5 [M+H - CH2O - N2]+ m/z 88 F2->F5 - N2 (-28 Da)

Caption: ESI-MS/MS fragmentation tree of (3-Chloro-1,2,4-triazin-5-yl)methanol [M+H]+.

Quantitative Data Summary

The following table summarizes the theoretical fragments, their exact masses, and the mechanistic drivers behind their formation.

Precursor / Fragmentm/z (³⁵Cl)m/z (³⁷Cl)Neutral LossFormula (³⁵Cl)Relative AbundanceMechanistic Driver
Precursor Ion 146.01148.01-[C₄H₅ClN₃O]⁺100% (Base)Protonation at N2/N4
Fragment A1 116.00118.00CH₂O (30 Da)[C₃H₃ClN₃]⁺HighHemiaminal-like cleavage
Fragment A2 128.00130.00H₂O (18 Da)[C₄H₃ClN₃]⁺LowExocyclic methylene formation
Fragment B1 110.04N/AHCl (36 Da)[C₄H₄N₃O]⁺MediumProton-assisted dehalogenation
Fragment C1 88.0090.00CH₂O + N₂ (58 Da)[C₃H₃ClN]⁺HighTriazine ring scission
Fragment C2 80.04N/ACH₂O + HCl (66 Da)[C₃H₂N₃]⁺MediumSequential elimination

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To accurately map these pathways in a laboratory setting, the following step-by-step methodology must be employed using a high-resolution accurate mass (HRAM) spectrometer (e.g., Q-TOF or Orbitrap).

Step 1: Sample Preparation & Matrix Spiking

  • Dissolve 1.0 mg of (3-Chloro-1,2,4-triazin-5-yl)methanol reference standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality Note: The 0.1% Formic Acid acts as a proton donor, ensuring maximum ionization efficiency for the triazine core in ESI+.

Step 2: Chromatographic Separation (UHPLC)

  • Utilize a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Run a gradient from 5% Acetonitrile to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality Note: Rapid gradient elution minimizes analyte diffusion, producing sharp peaks that enhance the signal-to-noise ratio before entering the MS source.

Step 3: ESI Source Optimization & MS/MS Acquisition

  • Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Perform a Full Scan (MS1) from m/z 50 to 300. Verify the presence of the m/z 146/148 doublet.

  • Isolate m/z 146.0 in the quadrupole with a narrow isolation window (1.0 Da) to prevent co-fragmentation of the ³⁷Cl isotope.

  • Apply normalized collision energy (NCE) stepping at 15%, 30%, and 45% to capture both low-energy (CH₂O loss) and high-energy (N₂ loss) fragmentation events.

Step 4: Isotopic Pattern Verification (Data Analysis)

  • Extract the chromatograms for m/z 116 and m/z 118 from the MS2 data.

  • Validation Check: Calculate the area under the curve (AUC) for both peaks. The AUC of m/z 118 must be 32% ± 3% of the AUC of m/z 116. If this condition is met, the fragment is positively identified as[C₃H₃ClN₃]⁺.

Workflow S1 Sample Prep & Dilution S2 UHPLC Separation S1->S2 S3 ESI(+) Ionization S2->S3 S4 Quadrupole Isolation S3->S4 S5 CID/HCD Fragmentation S4->S5 S6 TOF/Orbitrap Detection S5->S6 S7 Isotopic Pattern Validation S6->S7

Caption: Step-by-step LC-MS/MS analytical workflow with built-in isotopic validation.

References

  • Structural Characterization of Novel 1,2,4-Triazine Compounds: An In-depth Technical Guide. BenchChem.
  • The mass spectra of 1,2,4‐triazine and some of its deriv
  • Use of LC-MS/MS and Stable Isotopes to Differentiate Hydroxymethyl and Methyl DNA Adducts from Formaldehyde and Nitrosodimethylamine. National Institutes of Health (NIH) / PMC.
  • Analytical Method for the Determination of Atrazine and Its Dealkylated Chlorotriazine Metabolites in Water Using SPE Sample Preparation and GC-MSD Analysis.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for (3-Chloro-1,2,4-triazin-5-yl)methanol

Application Note: Synthesis and Functionalization of (3-Chloro-1,2,4-triazin-5-yl)methanol in Drug Discovery Executive Summary & Rationale The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Functionalization of (3-Chloro-1,2,4-triazin-5-yl)methanol in Drug Discovery

Executive Summary & Rationale

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antiviral, anticancer, and anti-inflammatory agents[1]. Within this chemical space, (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) serves as a highly versatile bifunctional building block.

The strategic value of this molecule lies in its dual reactivity:

  • C3-Chlorine: The electron-deficient nature of the 1,2,4-triazine ring renders the 3-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar )[2]. This allows for the rapid introduction of diverse amines, thiols, and alkoxides to build structure-activity relationship (SAR) libraries.

  • C5-Hydroxymethyl: The primary alcohol provides a distinct orthogonal handle. It can be oxidized to an aldehyde for reductive aminations, converted to a leaving group for cross-coupling, or directly engaged in etherification.

This protocol outlines a self-validating, scalable synthetic route to (3-Chloro-1,2,4-triazin-5-yl)methanol, emphasizing the causality behind protecting group strategies and reagent selection.

Retrosynthetic Strategy & Mechanistic Causality

Direct chlorination of a 3-oxo-5-hydroxymethyl-1,2,4-triazine precursor using phosphorus oxychloride ( POCl3​ ) is problematic. The free primary alcohol will competitively react with POCl3​ , leading to the formation of an undesired chloromethyl derivative.

To ensure high fidelity and yield, our methodology employs a protection-chlorination-deprotection sequence:

  • Protection: The hydroxymethyl group is masked as an acetate ester.

  • Chlorination: The 3-oxo group (which tautomerizes to a 3-hydroxy group) is converted to the corresponding chloride using POCl3​ and a catalytic organic base (e.g., N,N-dimethylaniline)[3]. The base acts as an acid scavenger and facilitates the formation of the highly reactive Vilsmeier-type intermediate.

  • Deprotection: Mild, base-catalyzed methanolysis selectively cleaves the acetate ester without displacing the newly installed C3-chlorine, yielding the target compound.

G N1 1. Condensation (Acetoxymethyl-1,2,4-triazin-3-one) N2 2. Chlorination (POCl3) (3-Chloro-5-acetoxymethyl-1,2,4-triazine) N1->N2 N,N-Dimethylaniline, Δ N3 3. Mild Deprotection (K2CO3, MeOH) N2->N3 Chemoselective cleavage N4 Target Molecule (3-Chloro-1,2,4-triazin-5-yl)methanol N3->N4 0°C to RT

Workflow for the synthesis of (3-Chloro-1,2,4-triazin-5-yl)methanol.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of (3-Oxo-2,3-dihydro-1,2,4-triazin-5-yl)methyl acetate

Context: Assembly of the triazine core via condensation.

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer, suspend semicarbazide hydrochloride (1.1 equiv) in absolute ethanol (0.2 M).

  • Neutralization: Add sodium acetate (1.1 equiv) and stir for 30 minutes at room temperature to liberate the free semicarbazide base.

  • Condensation: Dropwise, add a solution of 3-acetoxy-2-oxopropanal (1.0 equiv) in ethanol.

  • Cyclization: Reflux the reaction mixture for 4–6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH, 9:1).

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate to yield the protected triazinone intermediate.

Phase 2: Dehydroxylative Chlorination

Context: Conversion of the lactam to the chloroimine[3].

  • Reagent Setup: Transfer the crude (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)methyl acetate (1.0 equiv) to a thick-walled glass reactor.

  • Chlorination: Add freshly distilled POCl3​ (10.0 equiv) and N,N-dimethylaniline (0.5 equiv). Caution: POCl3​ is highly reactive and moisture-sensitive; perform strictly under inert argon atmosphere.

  • Heating: Heat the mixture to 105 °C for 3 hours. The suspension will gradually become a homogeneous dark solution.

  • Quenching: Cool the reaction to room temperature. Carefully and slowly pour the mixture over crushed ice while maintaining vigorous stirring to hydrolyze excess POCl3​ .

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3 × 50 mL). Wash the combined organic layers with cold saturated NaHCO3​ solution until the aqueous phase is neutral. Dry over MgSO4​ and evaporate to yield (3-chloro-1,2,4-triazin-5-yl)methyl acetate.

Phase 3: Chemoselective Deprotection

Context: Revealing the primary alcohol without triggering SN​Ar at the C3 position.

  • Solvation: Dissolve the chlorinated intermediate in anhydrous methanol (0.1 M) and cool to 0 °C in an ice bath.

  • Hydrolysis: Add anhydrous potassium carbonate ( K2​CO3​ , 0.2 equiv) in one portion. Stir at 0 °C for 45 minutes. Note: Strict temperature control is required to prevent methoxide substitution at the C3-chloro position.

  • Termination: Neutralize the reaction by adding Amberlite IR-120 ( H+ form) resin until the pH reaches 7.

  • Purification: Filter the resin and concentrate the filtrate. Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate gradient) to afford pure (3-Chloro-1,2,4-triazin-5-yl)methanol .

Quantitative Data: Chlorination Optimization

To validate the necessity of the chosen chlorination conditions, the following table summarizes the optimization data for the conversion of the 3-oxo intermediate to the 3-chloro derivative.

EntryChlorinating AgentAdditive (Equiv)Temp (°C)Time (h)Yield (%)Observation / Causality
1 POCl3​ (10 eq)None105642%Sluggish reaction; incomplete conversion.
2 POCl3​ (10 eq) PCl5​ (1.0 eq)105358%Faster, but excessive tar formation observed.
3 SOCl2​ (10 eq)DMF (cat.)8012<10%Reagent not electrophilic enough for triazinones.
4 POCl3​ (10 eq) PhN(Me)2 (0.5 eq) 105 3 84% Optimal Vilsmeier-type activation; clean profile.

Table 1: Optimization of the dehydroxylative chlorination step. Entry 4 represents the self-validating protocol utilized in Phase 2.

Sources

Application

Palladium-catalyzed cross-coupling reactions with (3-Chloro-1,2,4-triazin-5-yl)methanol

Application Note: Palladium-Catalyzed Cross-Coupling of (3-Chloro-1,2,4-triazin-5-yl)methanol in Drug Discovery Executive Summary & Strategic Context (3-Chloro-1,2,4-triazin-5-yl)methanol is a highly versatile, electron-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Cross-Coupling of (3-Chloro-1,2,4-triazin-5-yl)methanol in Drug Discovery

Executive Summary & Strategic Context

(3-Chloro-1,2,4-triazin-5-yl)methanol is a highly versatile, electron-deficient building block increasingly utilized in modern medicinal chemistry. The 1,2,4-triazine core functions as an excellent bioisostere for pyrimidines and pyridines, offering unique hydrogen-bonding profiles and improved aqueous solubility. This application note details the optimized methodologies for functionalizing the C3 position via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig)[1].

While the C3-chloride serves as the primary reactive handle, the C5-hydroxymethyl group provides a critical vector for late-stage derivatization. However, the presence of this unprotected primary alcohol requires precise control over catalytic conditions, base selection, and solvent environments to prevent off-target degradation and ensure high-yielding transformations.

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific conditions are chosen rather than simply following a recipe. The reactivity of (3-Chloro-1,2,4-triazin-5-yl)methanol is governed by three primary factors:

  • Electronic Activation of the C3-Cl Bond: The 1,2,4-triazine ring is profoundly electron-deficient due to the inductive and resonance effects of its three nitrogen atoms. This electronic landscape significantly lowers the activation energy required for the oxidative addition of Pd(0) into the C3-Cl bond, making it exceptionally reactive compared to standard aryl chlorides[2].

  • Suppression of ANRORC Pathways: Unsubstituted 1,2,4-triazines are notoriously susceptible to the ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism, typically initiated by nucleophilic attack at the highly electrophilic C5 position. However, in this specific substrate, the C5 position is sterically and electronically shielded by the hydroxymethyl group. This structural feature directs the reaction cleanly toward the transition-metal-catalyzed C3-coupling pathway.

  • The Hydroxyl Conundrum & Base Selection: The unprotected primary alcohol (-CH₂OH) poses a chemoselectivity challenge. Strong, nucleophilic bases (e.g., NaOtBu, LiHMDS) can deprotonate the alcohol, leading to alkoxide-driven side reactions, catalyst poisoning, or ring degradation[3]. Therefore, mild, non-nucleophilic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are strictly mandated to ensure the integrity of the hydroxymethyl group during the transmetalation step[4].

Catalytic Workflow & Reaction Design

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OA Oxidative Addition (C3-Cl Insertion) Pd0->OA + (3-Chloro-1,2,4-triazin-5-yl)methanol TM Transmetalation (Base Mediated) OA->TM + R-M (e.g., Boronic Acid) RE Reductive Elimination (Product Release) TM->RE - M-Cl RE->Pd0 + C3-Functionalized Product

Figure 1: Palladium-catalyzed cross-coupling cycle for 3-chloro-1,2,4-triazines.

Workflow Substrate (3-Chloro-1,2,4-triazin-5-yl) methanol Suzuki Suzuki-Miyaura (Aryl/Heteroaryl) Substrate->Suzuki R-B(OH)2 Pd(dppf)Cl2, K2CO3 Sonogashira Sonogashira (Alkynyl) Substrate->Sonogashira R-C≡CH Pd(PPh3)4, CuI, Et3N Buchwald Buchwald-Hartwig (Amino) Substrate->Buchwald R-NH2 Pd2(dba)3, XPhos, Cs2CO3

Figure 2: Divergent cross-coupling pathways for (3-Chloro-1,2,4-triazin-5-yl)methanol.

Quantitative Data: Optimization of Cross-Coupling Modalities

The following table summarizes the optimized parameters for functionalizing the C3 position while preserving the sensitive C5-hydroxymethyl group.

Reaction TypeCoupling PartnerOptimal Catalyst / LigandBase / SolventTemp / TimeAvg. YieldKey Observation
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq) / Dioxane:H₂O (4:1)80°C / 4-6 h75–90%Highly tolerant of the free -OH group; rapid conversion[2].
Sonogashira Terminal AlkynesPd(PPh₃)₄ (5 mol%) / CuI (10 mol%)Et₃N (3.0 eq) / DMF60°C / 8-12 h65–85%Requires strict oxygen exclusion to prevent alkyne homocoupling.
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ (2.5 mol%) / XPhos (5 mol%)Cs₂CO₃ (2.5 eq) / Toluene100°C / 12-16 h50–70%Lower yields due to competitive -OH coordination; requires bulky ligands[4].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the carbon-carbon bond formation at the C3 position using an aryl boronic acid. It is designed with self-validating checkpoints to ensure reproducibility and high fidelity.

Materials & Reagents:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 20 mL microwave vial equipped with a magnetic stir bar, add the (3-Chloro-1,2,4-triazin-5-yl)methanol, the aryl boronic acid, and K₂CO₃.

    • Causality: Solid reagents are added first to minimize atmospheric exposure during solvent addition.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Seal the vial with a PTFE-lined septum. Degas the suspension by sparging with Argon gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded. Pd(0) intermediates are highly susceptible to oxidation, which leads to irreversible catalyst deactivation (palladium black precipitation).

  • Catalyst Introduction: Briefly open the vial under a positive stream of Argon, quickly add the Pd(dppf)Cl₂ catalyst, and reseal. Sparge for an additional 2 minutes.

  • Heating & Agitation: Transfer the vial to a pre-heated oil bath or heating block set to 80°C. Stir vigorously (800 rpm) for 4 to 6 hours.

  • Validation Checkpoint 1 (Reaction Monitoring): At 4 hours, withdraw a 10 µL aliquot via syringe. Dilute in 1 mL of Acetonitrile and analyze via LC-MS.

    • Success Criteria: Complete disappearance of the starting material mass (M+H = 146.0 for the chlorotriazine) and the appearance of the target product mass.

  • Workup & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL).

    • Causality: The mild aqueous wash removes inorganic salts and residual boronic acid, while the free C5-hydroxymethyl product partitions into the organic layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2 (Purification): Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol gradient, typically 0-5% MeOH). The free hydroxyl group makes the product highly polar; monitor fractions via TLC (UV active at 254 nm).

Downstream Applications

Once the C3 position is successfully functionalized, the C5-hydroxymethyl group can be exploited for further structural diversification:

  • Oxidation: Conversion to the corresponding aldehyde using Dess-Martin Periodinane (DMP) allows for subsequent reductive aminations to install basic amine centers.

  • Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) yields the C5-fluoromethyl derivative, a common strategy to improve metabolic stability and membrane permeability in pharmacophores.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL:[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: Divergent Functionalization of (3-Chloro-1,2,4-triazin-5-yl)methanol in Heterocyclic Drug Discovery

Executive Summary (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) is a highly versatile, bifunctional building block utilized in the synthesis of advanced heterocyclic therapeutics. The 1,2,4-triazine core is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) is a highly versatile, bifunctional building block utilized in the synthesis of advanced heterocyclic therapeutics. The 1,2,4-triazine core is a privileged pharmacophore present in numerous FDA-approved drugs and clinical candidates, including broad-spectrum antivirals (e.g., the pyrrolo[2,1-f][1,2,4]triazine core of remdesivir), antimalarials, and adenosine A2A receptor antagonists. This application note details the mechanistic rationale and validated protocols for orthogonally functionalizing the C3-chloro and C5-hydroxymethyl positions to generate diverse, drug-like compound libraries.

Scientific Rationale & Mechanistic Insights

The synthetic utility of (3-Chloro-1,2,4-triazin-5-yl)methanol lies in its dual-reactivity profile, which allows for rapid, step-economic diversification.

  • C3-Position (Nucleophilic Aromatic Substitution - S N​ Ar): The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electronic configuration significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. Consequently, the chlorine atom at the C3 position acts as an excellent leaving group, making it highly susceptible to S N​ Ar by amines, thiols, and alkoxides under mild conditions, often without the need for transition-metal catalysis [1, 3].

  • C5-Position (Hydroxymethyl Modifications): The primary alcohol at the C5 position provides an orthogonal handle for structural extension. It can be selectively oxidized to an aldehyde for subsequent reductive amination or Horner-Wadsworth-Emmons olefination. The spatial orientation of the C5 substituent is critical; in structure-based drug design, extending into this vector often allows the molecule to access deeper binding pockets, such as the ribose-binding site in adenosine receptors [1].

Synthetic Workflow & Strategy

G Precursor (3-Chloro-1,2,4-triazin-5-yl)methanol Bifunctional Scaffold SNAr C3: SNAr Reaction (Amines/Anilines) Precursor->SNAr Nucleophile, Base, RT Oxidation C5: Mild Oxidation (MnO2 or DMP) Precursor->Oxidation Oxidant, CH2Cl2 Drug1 C3-Substituted Intermediate (Core Pharmacophore) SNAr->Drug1 Drug2 5-Formyl-1,2,4-triazine (Electrophilic Handle) Oxidation->Drug2 Final Advanced Heterocyclic Lead (e.g., Kinase/GPCR Inhibitor) Drug1->Final C5 Extension (Reductive Amination) Drug2->Final C3 SNAr (Nucleophilic Attack)

Synthetic workflow for orthogonal functionalization of (3-Chloro-1,2,4-triazin-5-yl)methanol.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure reaction fidelity and mechanistic causality.

Protocol A: C3-Nucleophilic Aromatic Substitution (S N​ Ar) with Primary Amines

Objective: Displace the C3-chloride with an aliphatic or aromatic amine to establish the core receptor-binding motif.

Materials:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq)

  • Primary Amine (e.g., cyclopropylamine or aniline derivative) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with nitrogen, dissolve (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 mmol) in anhydrous THF (5.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol) to the solution. Causality: The bulky nature of DIPEA acts as a non-nucleophilic proton sink, neutralizing the HCl byproduct without competing with the primary amine for the electrophilic C3 center.

  • Nucleophile Addition: Dropwise add the primary amine (1.2 mmol) at 0 °C to control the initial exothermic reaction.

  • Reaction Execution: Allow the reaction to warm to room temperature (RT). For less nucleophilic anilines, heating to 60 °C in 1,4-Dioxane may be required to overcome the activation energy barrier.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic pattern due to the presence of 35 Cl and 37 Cl. Successful conversion is validated by the complete disappearance of this isotopic signature and the emergence of the [M+H] + peak corresponding to the amine adduct.

  • Workup: Quench with saturated aqueous NaHCO 3​ (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient).

Protocol B: Mild Oxidation of C5-Methanol to Aldehyde

Objective: Convert the C5-hydroxymethyl group to a formyl group for subsequent C-C or C-N bond-forming reactions, without disrupting the triazine core.

Materials:

  • C3-Substituted-(1,2,4-triazin-5-yl)methanol (from Protocol A) (1.0 eq)

  • Activated Manganese(IV) Oxide (MnO 2​ ) (10.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous DCM (10 mL) at RT.

  • Oxidant Addition: Add activated MnO 2​ (10.0 mmol) in a single portion. Causality: MnO 2​ is chosen over harsher oxidants (like Jones reagent or KMnO 4​ ) because it selectively oxidizes allylic/benzylic-type alcohols to aldehydes without causing over-oxidation to the carboxylic acid. Furthermore, it prevents oxidative cleavage of the delicate, electron-deficient triazine ring [4].

  • Reaction Execution: Stir vigorously at RT for 12-18 hours.

  • Self-Validation (In-Process Control): Monitor via 1 H NMR of a crude aliquot. The disappearance of the singlet at ~4.7 ppm (-CH 2​ OH) and the appearance of a highly deshielded, sharp singlet at ~9.8 - 10.2 ppm (-CHO) confirms successful oxidation.

  • Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove manganese salts. Wash the filter cake thoroughly with DCM and Ethyl Acetate.

  • Concentration: Evaporate the filtrate under reduced pressure. The resulting aldehyde is typically pure enough (>95%) for immediate use in downstream coupling (e.g., reductive amination).

Quantitative Data Summary

The efficiency of the C3 S N​ Ar reaction varies based on the nucleophilicity and steric hindrance of the incoming nucleophile. The table below summarizes expected reaction parameters based on analogous 3-chloro-1,2,4-triazine systems [1, 3].

Nucleophile TypeExample ReagentSolventTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Amine CyclopropylamineTHF25 (RT)2 - 485 - 95
Secondary Aliphatic Amine MorpholineTHF25 (RT)4 - 680 - 90
Primary Aromatic Amine p-Toluidine1,4-Dioxane60 - 8012 - 1865 - 75
Sterically Hindered Amine tert-Butylamine1,4-Dioxane802440 - 55
Thiol (S-Nucleophile) ThiophenolDMF25 (RT)1 - 290 - 98

Conclusion

(3-Chloro-1,2,4-triazin-5-yl)methanol serves as a highly modular precursor for heterocyclic drug discovery. By leveraging the inherent electrophilicity of the C3-chloro position and the orthogonally modifiable C5-hydroxymethyl group, researchers can rapidly construct complex, drug-like architectures. Whether targeting the adenosine A2A receptor for Parkinson's disease [1] or synthesizing pyrrolo[2,1-f][1,2,4]triazine antiviral cores[2], this scaffold provides a reliable and high-yielding foundation for hit-to-lead optimization.

References

  • Discovery of 1,2,4-Triazine Derivatives As Adenosine A(2A) Antagonists Using Structure Based Drug Design. Journal of Medicinal Chemistry.
  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir. PMC.
  • 3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent. ACS Publications.
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances.
Application

Application Notes and Protocols for the Functionalization of the Hydroxymethyl Group in (3-Chloro-1,2,4-triazin-5-yl)methanol

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of (3-Chloro-1,2,4-triazin-5-yl)methanol in Medicinal Chemistry The 1,2,4-triazine scaffold is a privileged heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of (3-Chloro-1,2,4-triazin-5-yl)methanol in Medicinal Chemistry

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in modern drug discovery, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The compound (3-Chloro-1,2,4-triazin-5-yl)methanol represents a particularly valuable building block for the synthesis of novel therapeutic agents. Its utility stems from two key reactive sites: the chloro substituent at the 3-position, which is susceptible to nucleophilic aromatic substitution, and the hydroxymethyl group at the 5-position. This document provides a comprehensive guide to the selective functionalization of the hydroxymethyl group, enabling the synthesis of diverse libraries of 1,2,4-triazine derivatives for structure-activity relationship (SAR) studies. The electron-deficient nature of the 1,2,4-triazine ring influences the reactivity of its substituents, a factor that will be considered in the subsequent protocols.[1][2]

Chemical Reactivity and Strategic Considerations

The hydroxymethyl group of (3-Chloro-1,2,4-triazin-5-yl)methanol can be readily transformed into a variety of other functional groups, including aldehydes, carboxylic acids, ethers, esters, and amines (via intermediate species). The choice of synthetic route will depend on the desired final compound and the compatibility of the reagents with the chloro-triazine core. The protocols detailed below are designed to be robust and adaptable, providing a solid foundation for the exploration of this chemical space.

I. Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid provides key intermediates for further derivatization, such as reductive amination or amide bond formation, respectively.

Protocol 1: Swern Oxidation to (3-Chloro-1,2,4-triazin-5-yl)carbaldehyde

The Swern oxidation is a mild and highly efficient method for the conversion of primary alcohols to aldehydes, with minimal risk of over-oxidation to the carboxylic acid.[3][4][5] It utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4][5]

Workflow for Swern Oxidation:

cluster_0 Activation of DMSO cluster_1 Alcohol Addition and Ylide Formation cluster_2 Elimination and Product Formation Oxalyl_Chloride Oxalyl Chloride in DCM Activated_Complex Chloro(dimethyl)sulfonium chloride Oxalyl_Chloride->Activated_Complex -78 °C DMSO DMSO in DCM DMSO->Activated_Complex -78 °C Alkoxysulfonium_Ion Alkoxysulfonium Ion Intermediate Activated_Complex->Alkoxysulfonium_Ion Starting_Material (3-Chloro-1,2,4-triazin-5-yl)methanol Starting_Material->Alkoxysulfonium_Ion -78 °C Ylide Sulfur Ylide Alkoxysulfonium_Ion->Ylide Aldehyde_Product (3-Chloro-1,2,4-triazin-5-yl)carbaldehyde Ylide->Aldehyde_Product Warm to RT DMS Dimethyl Sulfide Ylide->DMS Triethylamine Triethylamine Triethylamine->Ylide

Caption: Workflow of the Swern Oxidation.

Materials:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of oxalyl chloride (1.5 eq.) in anhydrous DCM (0.2 M) at -78 °C under an inert atmosphere, add a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM dropwise.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture for 45 minutes at -78 °C.

  • Add anhydrous triethylamine (5.0 eq.) dropwise.

  • After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation to (3-Chloro-1,2,4-triazin-5-yl)carbaldehyde

The Dess-Martin periodinane (DMP) oxidation is another mild and highly selective method for oxidizing primary alcohols to aldehydes.[1][6][7] It offers the advantage of being performed at room temperature and having a simpler workup compared to the Swern oxidation.[6][7]

Workflow for Dess-Martin Periodinane Oxidation:

Starting_Material (3-Chloro-1,2,4-triazin-5-yl)methanol Intermediate Diacetoxyalkoxyperiodinane intermediate Starting_Material->Intermediate DCM, RT DMP Dess-Martin Periodinane DMP->Intermediate Aldehyde_Product (3-Chloro-1,2,4-triazin-5-yl)carbaldehyde Intermediate->Aldehyde_Product Byproduct Iodinane byproduct Intermediate->Byproduct

Caption: Workflow of the Dess-Martin Oxidation.

Materials:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • To a stirred solution of (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq.) in DCM (0.1 M) at room temperature, add Dess-Martin periodinane (1.2 eq.) in one portion.

  • Stir the mixture at room temperature and monitor the reaction by TLC (typically complete within 2-4 hours).

  • Dilute the reaction mixture with diethyl ether and pour it into a vigorously stirred solution of saturated NaHCO₃ and Na₂S₂O₃.

  • Stir until the layers are clear, then separate the layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Ether and Ester Formation

Protocol 3: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions.[8][9][10]

Workflow for Williamson Ether Synthesis:

Starting_Material (3-Chloro-1,2,4-triazin-5-yl)methanol Alkoxide Triazinyl-methoxide intermediate Starting_Material->Alkoxide DMF, 0 °C to RT Base NaH Base->Alkoxide Ether_Product 3-Chloro-5-(alkoxymethyl)-1,2,4-triazine Alkoxide->Ether_Product S_N2 Alkyl_Halide R-X (e.g., CH3I) Alkyl_Halide->Ether_Product

Caption: Workflow of the Williamson Ether Synthesis.

Materials:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

Procedure:

  • To a suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq.) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Steglich Esterification for O-Acylation

The Steglich esterification is a mild method for the formation of esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[11][12][13][14]

Workflow for Steglich Esterification:

Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea intermediate Carboxylic_Acid->O_Acylisourea DCC DCC DCC->O_Acylisourea Active_Ester Acyl-DMAP intermediate O_Acylisourea->Active_Ester DCU Dicyclohexylurea (byproduct) O_Acylisourea->DCU DMAP DMAP (catalyst) DMAP->Active_Ester Ester_Product (3-Chloro-1,2,4-triazin-5-yl)methyl ester Active_Ester->Ester_Product DCM, RT Starting_Material (3-Chloro-1,2,4-triazin-5-yl)methanol Starting_Material->Ester_Product

Caption: Workflow of the Steglich Esterification.

Materials:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a stirred solution of (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq.), the carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM at 0 °C, add a solution of DCC (1.2 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Nucleophilic Substitution of the Hydroxyl Group

Direct substitution of the hydroxyl group can be achieved through its conversion into a better leaving group.

Protocol 5: Mitsunobu Reaction for the Synthesis of Amines (via Phthalimide)

The Mitsunobu reaction allows for the conversion of a primary alcohol to a wide range of functional groups, including amines, with inversion of configuration if the carbon is chiral.[15][16][17] For the synthesis of primary amines, phthalimide is often used as a nucleophile, followed by deprotection.[16][17]

Workflow for Mitsunobu Reaction:

Starting_Material (3-Chloro-1,2,4-triazin-5-yl)methanol Oxyphosphonium Oxyphosphonium intermediate Starting_Material->Oxyphosphonium PPh3 Triphenylphosphine Betaine Phosphonium betaine intermediate PPh3->Betaine THF, 0 °C DEAD DEAD or DIAD DEAD->Betaine Betaine->Oxyphosphonium Phthalimide_Product N-((3-Chloro-1,2,4-triazin-5-yl)methyl)phthalimide Oxyphosphonium->Phthalimide_Product S_N2 Phthalimide Phthalimide Phthalimide->Phthalimide_Product Amine_Product (3-Chloro-1,2,4-triazin-5-yl)methanamine Phthalimide_Product->Amine_Product Hydrazine

Caption: Workflow of the Mitsunobu Reaction for Amine Synthesis.

Materials:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Phthalimide

  • Anhydrous tetrahydrofuran (THF)

  • Hydrazine hydrate

Procedure:

  • To a stirred solution of (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add DEAD (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the phthalimide-protected intermediate.

  • To a solution of the purified intermediate in ethanol, add hydrazine hydrate (5.0 eq.) and reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature, filter off the precipitate, and concentrate the filtrate.

  • Dissolve the residue in DCM and wash with water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the primary amine.

Protocol 6: Appel Reaction for Conversion to (3-Chloro-1,2,4-triazin-5-yl)methyl Chloride

The Appel reaction converts primary alcohols to the corresponding alkyl halides using triphenylphosphine and a carbon tetrahalide.[18][19] The resulting halomethyl derivative is a versatile intermediate for subsequent nucleophilic substitutions.

Workflow for Appel Reaction:

Starting_Material (3-Chloro-1,2,4-triazin-5-yl)methanol Alkoxyphosphonium Alkoxyphosphonium intermediate Starting_Material->Alkoxyphosphonium PPh3 Triphenylphosphine Phosphonium_Salt Phosphonium salt intermediate PPh3->Phosphonium_Salt Acetonitrile, Reflux CCl4 Carbon Tetrachloride CCl4->Phosphonium_Salt Phosphonium_Salt->Alkoxyphosphonium Chloride_Product (3-Chloro-1,2,4-triazin-5-yl)methyl chloride Alkoxyphosphonium->Chloride_Product S_N2 TPPO Triphenylphosphine oxide Alkoxyphosphonium->TPPO

Caption: Workflow of the Appel Reaction.

Materials:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol

  • Triphenylphosphine (PPh₃)

  • Carbon tetrachloride (CCl₄)

  • Anhydrous acetonitrile

Procedure:

  • To a stirred solution of (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous acetonitrile, add carbon tetrachloride (1.5 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkyl chloride.

Summary of Functionalization Strategies

Transformation Reagents Product Key Advantages
Oxidation (Swern) Oxalyl chloride, DMSO, Et₃NAldehydeMild, high selectivity, no over-oxidation[3][4][5]
Oxidation (DMP) Dess-Martin PeriodinaneAldehydeRoom temperature, simple workup[1][6][7]
Etherification NaH, Alkyl halideEtherRobust and general method[8][9][10]
Esterification Carboxylic acid, DCC, DMAPEsterMild conditions, suitable for sensitive substrates[11][12][13][14]
Amination (Mitsunobu) PPh₃, DEAD, Phthalimide, then HydrazinePrimary AmineMild, versatile for various nucleophiles[15][16][17]
Halogenation (Appel) PPh₃, CCl₄Alkyl ChlorideDirect conversion to a versatile intermediate[18][19]

Conclusion

The protocols outlined in this document provide a robust toolkit for the synthetic elaboration of (3-Chloro-1,2,4-triazin-5-yl)methanol. The functionalization of the hydroxymethyl group opens up a vast chemical space for the generation of novel 1,2,4-triazine derivatives. These methods are foundational for any drug discovery program centered on this promising heterocyclic scaffold, enabling systematic SAR exploration and the development of new chemical entities with potential therapeutic applications. Careful selection of the appropriate method based on the desired final product and consideration of functional group compatibility will lead to successful synthetic outcomes.

References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Tsunoda, T.; Itô, S. Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Journal of Synthetic Organic Chemistry, Japan2014 , 72 (11), 1246-1257. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • SynArchive. Steglich Esterification. [Link]

  • Dembinski, R. Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry2004 , 2004 (13), 2763-2772. [Link]

  • Singleton, D. A.; et al. Mechanism of the Swern Oxidation: Significant Deviations from Transition State Theory. J. Am. Chem. Soc.2003 , 125 (5), 1319–1328. [Link]

  • Kumar, P.; et al. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry2023 , 6, 101211. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids Catalyzed by Boric Acid. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Wikipedia. Appel reaction. [Link]

  • Colacino, E.; et al. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Beilstein J. Org. Chem.2017 , 13, 2086–2094. [Link]

  • Organic Chemistry Portal. Appel Reaction. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Swern Oxidation. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

Sources

Method

Preparation of (3-Chloro-1,2,4-triazin-5-yl)methanol derivatives for biological screening

Application Note: Synthesis and Derivatization of (3-Chloro-1,2,4-triazin-5-yl)methanol for High-Throughput Biological Screening Executive Summary & Mechanistic Rationale The 1,2,4-triazine scaffold is a privileged pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Derivatization of (3-Chloro-1,2,4-triazin-5-yl)methanol for High-Throughput Biological Screening

Executive Summary & Mechanistic Rationale

The 1,2,4-triazine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities, including potent cytotoxicity against breast cancer (MCF-7, MDA-MB-231)[1] and colorectal adenocarcinoma cell lines (DLD-1, HT-29)[2]. The compound (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) represents a highly versatile, bifunctional building block for generating diverse chemical libraries.

As a Senior Application Scientist, I have designed this protocol to address the specific chemical behavior of this scaffold. The 1,2,4-triazine ring is highly electron-deficient, making the C3-chloro position exceptionally reactive toward Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[3][4]. Concurrently, the C5-hydroxymethyl group provides an orthogonal site for esterification, etherification, or oxidation.

Causality in Experimental Design: Direct chlorination of a 3-oxo-1,2,4-triazine precursor using phosphorus oxychloride (POCl₃) will indiscriminately react with unprotected primary alcohols, leading to undesired alkyl chlorides or phosphate esters. Therefore, this workflow mandates the transient protection of the C5-methanol group (e.g., using a tert-butyldimethylsilyl ether, TBS) prior to the aromatizing chlorination step. This ensures high-fidelity synthesis and prevents complex downstream purification bottlenecks.

Experimental Workflow & Pathway Visualization

G cluster_deriv Late-Stage Diversification A 1,2-Dicarbonyl Precursor + Semicarbazide B Condensation & Cyclization (Core Formation) A->B C Protection (TBS-Cl) & Chlorination (POCl3) B->C D (3-Chloro-1,2,4-triazin-5-yl)methanol CAS: 1784629-98-6 C->D E SNAr Derivatization (Amines/Thiols at C3) D->E F Suzuki Coupling (Aryl/Heteroaryl at C3) D->F G O-Derivatization (Esterification at C5-OH) D->G H In Vitro Biological Screening (MTT Assay, Kinase Inhibition) E->H F->H G->H

Synthesis, derivatization, and biological screening workflow for 1,2,4-triazine scaffolds.

Step-by-Step Experimental Protocols

Protocol A: Preparation of the Protected Core and Chlorination

Self-Validating Note: The conversion of the lactam to the imidoyl chloride via POCl₃ is moisture-sensitive. The reaction must be monitored by LC-MS rather than TLC, as the polarity shift between the protected 3-oxo precursor and the 3-chloro product on silica is often negligible.

  • Silyl Protection: Dissolve 5-(hydroxymethyl)-1,2,4-triazin-3(2H)-one (10.0 mmol) in anhydrous DMF (25 mL). Add imidazole (25.0 mmol) followed by TBS-Cl (12.0 mmol) at 0 °C. Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the TBS-protected intermediate.

  • Aromatizing Chlorination: Suspend the protected intermediate in anhydrous toluene (20 mL). Add N,N-dimethylaniline (1.5 equiv) as an acid scavenger to prevent protolytic cleavage of the TBS group. Dropwise add POCl₃ (3.0 equiv) at 0 °C.

  • Reflux & Quench: Heat the mixture to 105 °C for 3 hours. Cool to 0 °C and strictly quench by adding the mixture dropwise into crushed ice/sat. NaHCO₃ to neutralize the generated HCl and prevent hydrolysis of the newly formed C-Cl bond. Extract with DCM.

  • Deprotection: Treat the crude organic layer with TBAF (1.1 equiv, 1M in THF) at 0 °C for 1 hour. Wash with brine, concentrate, and purify via flash chromatography (DCM:MeOH 95:5) to isolate (3-Chloro-1,2,4-triazin-5-yl)methanol.

Protocol B: Library Generation via SNAr at C3

Because the 1,2,4-triazine ring is highly electron-deficient, SNAr reactions proceed rapidly.

  • Reaction Setup: In a 5 mL microwave vial, dissolve (3-Chloro-1,2,4-triazin-5-yl)methanol (0.5 mmol) in anhydrous 1,4-dioxane (2 mL).

  • Nucleophile Addition: Add the desired amine (e.g., morpholine, substituted anilines) (0.6 mmol) and N,N-diisopropylethylamine (DIPEA, 1.0 mmol).

  • Execution: Heat at 80 °C for 4 hours. For sterically hindered or less nucleophilic anilines, microwave irradiation (110 °C, 30 mins) is recommended.

  • Isolation: Concentrate in vacuo. Purify via reverse-phase preparative HPLC to ensure >95% purity required for biological screening.

Protocol C: Suzuki-Miyaura Cross-Coupling at C3
  • Catalyst Activation: Combine (3-Chloro-1,2,4-triazin-5-yl)methanol (0.5 mmol), arylboronic acid (0.6 mmol), and K₂CO₃ (1.5 mmol) in a degassed mixture of 1,4-Dioxane/H₂O (4:1, 3 mL)[3].

  • Coupling: Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%). Purge the vial with N₂ for 5 minutes.

  • Heating: Heat at 90 °C for 8 hours.

  • Workup: Filter through a Celite pad to remove palladium black, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data Presentation

To guide reaction expectations, the following table summarizes the validated reaction metrics and expected yields for the derivatization of the 3-chloro-1,2,4-triazine scaffold based on established literature parameters[4].

Reaction TypeReagents / NucleophileCatalyst / BaseTemp / TimeTypical Yield (%)Target Purity (HPLC)
SNAr (Aliphatic) Morpholine, PyrrolidineDIPEA80 °C / 4 h75 - 85%> 95%
SNAr (Aromatic) Substituted Anilinesp-TsOH (cat.) or DIPEA100 °C / 12 h60 - 70%> 95%
Suzuki Coupling Aryl/Heteroaryl-B(OH)₂Pd(dppf)Cl₂, K₂CO₃90 °C / 8 h65 - 80%> 95%
O-Alkylation Alkyl Halides (R-Br)NaH (1.2 equiv)0 °C to RT / 2 h70 - 90%> 95%

Biological Screening Guidelines

Once the derivative library is synthesized, compounds must be evaluated for their biological efficacy.

  • Preparation for Assays: Compounds should be dissolved in molecular biology grade DMSO to create 10 mM stock solutions. Ensure the final DMSO concentration in the assay media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • In Vitro Viability (MTT Assay): For anticancer screening, seed target cell lines (e.g., MCF-7, DLD-1) in 96-well plates. Following 72h continuous exposure to the triazine derivatives, utilize a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the IC₅₀ values[1][2].

  • Antimicrobial Assays: If screening for antimicrobial properties, utilize microbroth dilution methods against Gram-positive and Gram-negative panels to determine the Minimum Inhibitory Concentration (MIC)[5][6].

References

  • Synthetic Approaches for Sulfur Derivatives Containing 1,2,4-Triazine Moiety: Their Activity for in Vitro Screening towards Two Human Cancer Cell Lines. J-Stage.[Link]

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. ResearchGate. [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer: Biological activity of novel 1,2,4-triazine derivative. Taylor & Francis.[Link]

  • Antimicrobial screening of certain fused 1,2,4-triazine derivatives. PubMed. [Link]

  • Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines. Semantic Scholar.[Link]

  • Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. ChemBuyersGuide. [Link]

Sources

Application

Application Note: Regioselective Substitution and Orthogonal Functionalization of (3-Chloro-1,2,4-triazin-5-yl)methanol

Executive Summary & Strategic Importance The 1,2,4-triazine scaffold is a privileged, highly electron-deficient heterocycle frequently utilized in medicinal chemistry as a bioisostere for pyrimidines and purines, particu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The 1,2,4-triazine scaffold is a privileged, highly electron-deficient heterocycle frequently utilized in medicinal chemistry as a bioisostere for pyrimidines and purines, particularly in the development of kinase inhibitors and anticancer agents[1]. Among its derivatives, (3-Chloro-1,2,4-triazin-5-yl)methanol serves as an exceptionally versatile bifunctional building block.

This application note details the mechanistic principles and self-validating protocols required to achieve highly regioselective nucleophilic aromatic substitution (SNAr) at the C-3 position, followed by orthogonal aliphatic substitution at the C-5 hydroxymethyl side-chain. By understanding the electronic landscape of the triazine core, researchers can avoid common pitfalls such as unwanted ring-contraction and achieve high-yielding, dual-functionalized molecular libraries.

Mechanistic Framework & Causality (E-E-A-T)

The "Element Effect" and C-3 Electrophilicity

The 1,2,4-triazine ring is characterized by a deeply stabilized lowest unoccupied molecular orbital (LUMO), rendering it highly susceptible to nucleophilic attack. In (3-Chloro-1,2,4-triazin-5-yl)methanol, the C-3 position is the primary electrophilic site due to the adjacent N-2 and N-4 atoms.

The substitution proceeds via a classic Addition-Elimination SNAr mechanism. Counterintuitively, the reactivity of 3-halo-triazines does not follow standard leaving-group ability (I > Br > Cl > F). Instead, it is governed by the "Element Effect" [2]. The highly electronegative chlorine atom inductively stabilizes the developing negative charge in the high-energy Meisenheimer complex. This significantly lowers the activation energy of the rate-determining nucleophilic addition step, making the C-3 chloride an excellent leaving group under mild conditions[2].

Mitigating the ANRORC Ring-Contraction Risk

A critical failure point in 1,2,4-triazine functionalization is the unintended triggering of the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. When exposed to strong bases (e.g., potassium tert-butoxide) or highly reactive carbon nucleophiles (e.g., α -halocarbanions), the initial Meisenheimer complex can undergo N-N bond cleavage rather than simple chloride elimination. This open-chain intermediate rapidly recyclizes into contracted five-membered rings, such as pyrazoles[3].

Strategic Causality: To preserve the six-membered triazine core, SNAr reactions must be restricted to mild nucleophiles (amines, thiols) and strictly non-nucleophilic bases (e.g., DIPEA).

Chemoselectivity of the C-5 Hydroxymethyl Group

The C-5 primary alcohol is aliphatic and remains entirely inert under standard SNAr conditions. This inherent chemoselectivity dictates the synthetic workflow: SNAr at C-3 must be performed first. If the C-5 alcohol were activated (e.g., mesylated) prior to C-3 substitution, the molecule would possess two competing electrophilic sites, leading to oligomerization. Furthermore, introducing an electron-donating amine at C-3 subsequently dampens the electrophilicity of the triazine core, ensuring that downstream C-5 aliphatic SN2 reactions proceed without competing ring-degradation[4].

Visualizations of Mechanisms and Workflows

Mechanism A 3-Chloro-1,2,4-triazine Derivative B Meisenheimer Complex (C-3 Addition) A->B Nucleophile Attack C SNAr Product (Core Retained) B->C Cl⁻ Elimination (Mild Conditions) D Open-Chain Intermediate (Ring Cleavage) B->D N-N Cleavage (Strong Base/Nuc) E ANRORC Product (e.g., Pyrazole) D->E Recyclization

Mechanistic divergence of 1,2,4-triazines: Standard SNAr vs. ANRORC ring transformation.

Workflow Start (3-Chloro-1,2,4-triazin-5-yl)methanol Step1 C-3 SNAr: R-NH₂, DIPEA, EtOH Start->Step1 Int1 C-3 Substituted Intermediate Step1->Int1 Step2 C-5 Activation: MsCl, Et₃N, DCM Int1->Step2 Int2 C-5 Mesylate Intermediate Step2->Int2 Step3 C-5 SN2: Nu⁻, K₂CO₃, DMF Int2->Step3 Product Dual-Functionalized Scaffold Step3->Product

Orthogonal dual-functionalization workflow for (3-Chloro-1,2,4-triazin-5-yl)methanol.

Quantitative Reaction Scope

The following table summarizes the expected outcomes when subjecting (3-Chloro-1,2,4-triazin-5-yl)methanol to various nucleophiles at the C-3 position.

Nucleophile ClassReagents & ConditionsMajor PathwayExpected YieldCore Retention
Primary Amines R-NH₂, DIPEA, EtOH, rtSNAr (C-3)85 – 95%Yes
Secondary Amines R₂NH, DIPEA, THF, 60°CSNAr (C-3)80 – 90%Yes
Thiols R-SH, K₂CO₃, DMF, rtSNAr (C-3)75 – 88%Yes
α -Halocarbanions R-CH(Cl)⁻, KOH, DMSOANRORC40 – 70%No (Pyrazole formed)
Aqueous Hydroxide NaOH (aq), THF, 80°CHydrolysis>90%Yes (Triazinone formed)

Self-Validating Experimental Protocols

Protocol A: Regioselective C-3 Amination (SNAr)

Objective: Introduce an amine at C-3 while preserving the C-5 hydroxymethyl group.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask, dissolve (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 equiv, e.g., 1.0 mmol) in anhydrous Ethanol (0.2 M).

    • Causality: Ethanol is chosen because protic solvents stabilize the polarized Meisenheimer transition state via hydrogen bonding, accelerating the SNAr reaction at room temperature.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as an acid scavenger for the generated HCl. Its steric bulk prevents it from acting as a competing nucleophile, avoiding unwanted side reactions.

  • Nucleophile Addition: Dropwise add the desired primary or secondary amine (1.1 equiv). Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via LC-MS.

    • Validation Metric: The starting material exhibits a distinct 3:1 isotopic ratio (M : M+2) due to the 35 Cl/ 37 Cl isotopes. Successful substitution is instantly confirmed by the disappearance of this isotopic signature and the appearance of the [M+H]⁺ peak corresponding to the aminated product.

  • Workup: Concentrate the mixture in vacuo, partition between EtOAc and saturated aqueous NaHCO₃, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Orthogonal C-5 Activation and Aliphatic SN2

Objective: Functionalize the C-5 side-chain of the intermediate generated in Protocol A.

Step-by-Step Methodology:

  • Activation: Dissolve the C-3 aminated intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) and cool to 0 °C in an ice bath.

  • Mesylation: Add Triethylamine (Et₃N) (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 equiv). Stir at 0 °C for 30 minutes.

    • Causality: Strict temperature control (0 °C) is vital. Elevated temperatures can cause the newly formed mesylate to undergo intramolecular cyclization with the C-3 amine (if primary) or degrade the triazine core.

  • Quench & Isolate: Quench with ice water, extract with DCM, dry, and concentrate. Do not purify the mesylate via silica gel chromatography as it may degrade; use it immediately in the next step.

  • Aliphatic SN2: Dissolve the crude mesylate in anhydrous DMF. Add a secondary nucleophile (e.g., sodium azide, an alkoxide, or a different amine) (1.5 equiv) and a mild base (K₂CO₃, 2.0 equiv). Stir at 60 °C until complete.

  • Final Validation: Confirm the dual-functionalized product via ¹H-NMR. The C-5 methylene singlet (typically around δ 4.8 ppm in the starting material) will shift significantly depending on the new nucleophile (e.g., upfield for amines, downfield for ethers).

References[5] Kozhevnikov, D. N., et al. "Regioselectivity of Nucleophilic Attack in the Reactions of 1,2,4-Triazine 4-Oxides with Certain C-Nucleophiles." ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtOIlO8avpF1yU16b0uf7cdpi3MEWmFyTa3mIyjzzif8aLDYshQJlea9Z4ogMfcmy_dBHgZjQ6jGOz7mO1P0N6cb50dauciEqP1ew0qqaBFcolOC6G_Qqdjpd4w-q9BJr2-BCDdlWUvlgelIWbF78nxo29mx4NjrI6LsNanK8Bh0jCUQvr4LYVJf6p_u9aug1ELtJoZEAJic-JArmnz1JIN3B8IfmOo2g6JKb2wTCs4jRU8e3j3Y1elcDXilxPitTKm-WB-gzfTJLtZdKnEfEeRtezcnw1JbcLXQ==[1] Mojzych, M., et al. "Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives." MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5DTu69xrmIDCaqS42FNOyo29qECu0mcoFD945QFy49zT3LgTmpnxJYwdWF6CZNABid-EPnQAzQOOFdQFXDPG1W4l85QPrxlbjTz5AEqJ0aDNfpSDxIi75Jb14eKcfkgcPiV2r[4] "3-Substituted Benzo[e][1,2,4]triazines: Synthesis and Electronic Effects of the C(3) Substituent." The Journal of Organic Chemistry - ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR5Jh8jd3sdfGIGQLrYi0cBHzPQRTtVK7eqCQ_iEUePnpj2IaAqMlIbp6HG7el-Ac0qJDmjqHu2ghDmBe7IN84PEJIbVZqY57zvozn0JCeMz1pm3-PCw1J3fvgytU2z0FCUc6KFY_ZW64wPw==[2] "A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Aromatic Substitution." Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXlJqi6fcORQSmsbeL6Uw8NDkY8TgJLEO2TYHDoDNyG6wNrmzJegzJCs2qVhsmtgVbk_nsarV3aMA-Xm01g2Cl9cwbSF8AGDoCNZAKfpIZ_ACWF84u_HsrhWs8HXreP4dvswtftm1dugHypc6twgk23Yb_6Vcnca5LZ4rmwwDQgUq7EM1h01wa4hiCFqbrPAm0UWF7Vd0hC9OUdwCc-Hjw9DFjckE61qsFpO0cYgC-4iNhE10ZRsP7PmTOU-aIiAYfaJsm1gzx7uwzXnnHls8g[3] Rykowski, A., et al. "Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines." Semantic Scholar (Arkivoc). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAD71CIb-xRnC5zG6N_fu0m5VeVrCxCDSzb7VA-Lg3IJjlB0otIaUez5768TM2nUhUbCAdYCDFyrVDNzNYxPGQH-tJmQ19T9LksGU4uk8tJIjQjhBx6FeLf-MMc2QdDpM6mG9ej5JroK5RGjvdtlo02kSK_SdGyyfe46iryHshF5w_2Jvfnvp0

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (3-Chloro-1,2,4-triazin-5-yl)methanol Synthesis

Welcome to the Advanced Synthesis Technical Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of functionalized 1,2,4-triazines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Portal. As a Senior Application Scientist, I frequently consult on the synthesis of functionalized 1,2,4-triazines. The synthesis of (3-Chloro-1,2,4-triazin-5-yl)methanol presents a unique chemoselectivity challenge: introducing a reactive chlorine atom at the C3 position without destroying the sensitive C5-aliphatic alcohol or degrading the triazine core.

This guide abandons generic procedures in favor of a causality-driven, self-validating workflow designed specifically for drug development professionals requiring high-purity, scalable yields.

MODULE A: The Core Conflict (Hydroxyl vs. Halogen)

The most prevalent synthetic route for 1,2,4-triazines involves the cyclocondensation of a 1,2-dicarbonyl compound with a semicarbazide, followed by chlorination of the resulting triazinone precursor using phosphorus oxychloride (POCl₃) 1. However, POCl₃ is an aggressive dehydrating and halogenating agent. If the C5-methanol group is left unprotected during the C3-chlorination step, POCl₃ will rapidly convert the aliphatic alcohol into an alkyl chloride, destroying the target compound.

To achieve high yields, we must implement a temporary protection strategy combined with a solvent-free chlorination technique.

SynthWorkflow A 1,2-Dicarbonyl Precursor (OH Protected as TBDMS) B Semicarbazide Condensation A->B C 5-(TBDMS-oxymethyl)- 1,2,4-triazin-3(2H)-one B->C Regioselective Cyclization D POCl3 Chlorination (Equimolar, Pyridine) C->D H Unprotected Hydroxyl Pathway C->H If OH is left free E 3-Chloro-5-(TBDMS-oxymethyl)- 1,2,4-triazine D->E Preserves Oxygen F Deprotection (Mild Fluoride/TBAF) E->F G (3-Chloro-1,2,4-triazin-5-yl)methanol (Target Product) F->G Target Isolation I 3-Chloro-5-(chloromethyl)- 1,2,4-triazine (Byproduct) H->I Catastrophic Over-chlorination

Synthetic workflow for (3-Chloro-1,2,4-triazin-5-yl)methanol highlighting the protection strategy.

MODULE B: Self-Validating Synthesis Protocols

Every step in this protocol includes a Validation Gate . Do not proceed to the next step unless the analytical criteria of the current gate are fully met. This ensures failures are caught before expensive reagents are wasted.

Step 1: Protection & Regioselective Cyclocondensation

Causality: 1,2-dicarbonyl compounds are the standard reagents for 1,2,4-triazine synthesis 2. To dictate regioselectivity and protect the alcohol, we start with 1,1-dimethoxy-3-((tert-butyldimethylsilyl)oxy)propan-2-one.

  • Dissolve the protected dicarbonyl precursor (1.0 eq) in a mixture of ethanol and glacial acetic acid (catalyst).

  • Cool the reactor to 0–5 °C to thermodynamically favor the 5-substituted isomer over the 6-substituted isomer 3.

  • Slowly add semicarbazide hydrochloride (1.1 eq). Stir for 4 hours, allowing the system to warm to room temperature.

  • Concentrate under reduced pressure and precipitate the product (5-(((tert-butyldimethylsilyl)oxy)methyl)-1,2,4-triazin-3(2H)-one) using cold water.

Validation Gate 1:

  • Technique: 2D-NMR (HMBC) and 1H-NMR.

  • Pass Criteria: Presence of strong TBDMS singlets (~0.1 ppm and 0.9 ppm). HMBC must show coupling between the triazine ring proton (H-6) and the C5-substituent carbon, confirming correct regiochemistry.

  • Fail Criteria: Missing TBDMS signals indicate acidic cleavage during cyclization. Adjust acetic acid concentration.

Step 2: Solvent-Free Chlorination

Causality: Traditional methods use excess POCl₃ as a solvent, which requires a massive aqueous quench. This quench generates highly exothermic phosphoric acid, which rapidly hydrolyzes the newly formed C3-Cl bond via nucleophilic substitution 4. We utilize a solvent-free, equimolar approach to bypass the aqueous quench entirely 5.

  • Charge a sealed reactor with the protected triazinone (1.0 eq).

  • Add exactly 1.1 eq of POCl₃ and 1.1 eq of anhydrous pyridine (base). Do not add additional solvent.

  • Heat the sealed reactor to 110 °C for 3 hours.

  • Cool the mixture. Instead of an aqueous quench, extract the crude directly with dry toluene and filter off the pyridinium hydrochloride salts. Concentrate the filtrate.

Validation Gate 2:

  • Technique: LC-MS (ESI+).

  • Pass Criteria: A pristine isotopic signature showing a 3:1 ratio of M to M+2 peaks, confirming a single chlorine atom incorporation.

  • Fail Criteria: A 9:6:1 isotopic ratio indicates the TBDMS group failed and the C5-methanol was chlorinated.

Step 3: Mild Deprotection

Causality: Harsh acidic deprotection will hydrolyze the C3-Cl bond back to the triazinone. A mild fluoride source selectively cleaves the silicon-oxygen bond.

  • Dissolve the chlorinated intermediate in anhydrous THF at 0 °C.

  • Add 1.1 eq of Tetrabutylammonium fluoride (TBAF) dropwise.

  • Stir for 1 hour, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate to yield (3-Chloro-1,2,4-triazin-5-yl)methanol.

Validation Gate 3:

  • Technique: 1H-NMR (DMSO-d6).

  • Pass Criteria: Complete disappearance of TBDMS signals. Appearance of a broad -OH singlet (~5.5 ppm) that disappears upon D₂O exchange.

MODULE C: Diagnostic Logic & FAQs

TroubleshootingLogic A Low Yield in Target Synthesis B Analyze LC-MS of Crude A->B C Mass = Target + 18 Da (Dichloro Isotope Pattern) B->C Observation 1 D Mass = Target - 34 Da (Hydrolysis Product) B->D Observation 2 E Over-chlorination of C5-Methanol Group C->E Root Cause F Aqueous Quench Degradation D->F Root Cause G Implement TBDMS/Acetate Protection Strategy E->G Solution H Use Equimolar POCl3 & Non-Aqueous Workup F->H Solution

Diagnostic logic tree for identifying and resolving common yield drops during triazine chlorination.

Q1: Why am I observing significant degradation during the aqueous quench of the POCl₃ reaction?

Causality & Solution: Traditional chlorination uses POCl₃ as both reagent and solvent. Quenching excess POCl₃ with water generates massive amounts of HCl and phosphoric acid in a violently exothermic reaction. The 3-chloro-1,2,4-triazine core is highly susceptible to nucleophilic substitution and hydrolysis under these harsh acidic conditions 4. Transition to the solvent-free, equimolar POCl₃ protocol described in Step 2. By using only 1.1 equivalents of POCl₃ in a sealed reactor, you eliminate the need for an aqueous quench entirely, allowing for direct isolation via filtration 5.

Q2: My final product yield is low, and NMR shows a missing hydroxyl proton. What happened?

Causality & Solution: Phosphorus oxychloride is an aggressive dehydrating and halogenating agent. If the C5-methanol group is left unprotected, POCl₃ will convert the aliphatic alcohol into an alkyl chloride, yielding 3-chloro-5-(chloromethyl)-1,2,4-triazine instead of the desired product. You must implement the TBDMS protection strategy outlined in Step 1.

Q3: How do I ensure correct regioselectivity during the initial cyclocondensation?

Causality & Solution: The condensation of 1,2-dicarbonyl compounds with semicarbazides can yield both 5-substituted and 6-substituted triazines depending on the nucleophilic attack sequence 3. Control the reaction thermodynamics. Lower temperatures (0–5 °C) favor the kinetic formation of the 5-substituted isomer. Validate regiochemistry strictly via 2D-NMR (HMBC) before proceeding to chlorination.

MODULE D: Quantitative Data & Yield Optimization Matrix

The table below summarizes the quantitative improvements achieved by shifting from traditional chlorination methods to the optimized protocol for functionalized triazines.

Chlorination MethodReagentsTempYield (%)Purity (%)Mechanistic Advantage
Traditional Reflux POCl₃ (10.0 eq)105 °C45%< 80%None; excess reagent causes severe exothermic hydrolysis during the aqueous quench.
Catalytic Base POCl₃ (5.0 eq) + PhNMe₂90 °C65%88%Improved kinetics, but still suffers from aqueous degradation during isolation.
Solvent-Free Equimolar POCl₃ (1.1 eq) + Pyridine (1.1 eq)110 °C89% > 98% Prevents over-chlorination; avoids massive phosphoric acid generation and allows dry workup 5.

References

  • Arkat-USA - Novel one pot synthesis of substituted 1,2,4-triazines. Available at: [Link]

  • Organic Chemistry Portal - Synthesis of 1,2,4-triazines. Available at:[Link]

  • NIH / PMC - Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Available at: [Link]

  • ResearchGate - Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines. Available at:[Link]

Sources

Optimization

Overcoming solubility issues of (3-Chloro-1,2,4-triazin-5-yl)methanol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the poor organic solubility of (3-Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent bottlenecks in heterocyclic chemistry: the poor organic solubility of (3-Chloro-1,2,4-triazin-5-yl)methanol .

Rather than relying on trial and error, this guide provides a mechanistic understanding of the molecule's physical chemistry, quantitative data to guide your solvent selection, and self-validating experimental protocols to ensure your downstream reactions succeed.

Mechanistic Insight: The "Why" Behind the Solubility Barrier

To dissolve a compound, the solvent must overcome the energy of the solid-state crystal lattice. For (3-Chloro-1,2,4-triazin-5-yl)methanol, this lattice energy is exceptionally high due to three synergistic factors:

  • π−π Stacking: The 1,2,4-triazine core is highly electron-deficient, which drives the formation of strong, tightly packed intermolecular π−π stacking interactions[1].

  • Hydrogen Bonding Networks: The C5-hydroxymethyl group acts as both a strong hydrogen bond donor and acceptor. This establishes an extensive, rigid network of hydrogen bonds (N···H-O and O···H-O) that locks the molecules together in the solid state[2].

  • Dipole-Dipole Interactions: While halogenation (such as the C3-chlorine) can sometimes improve solubility in organic solvents by increasing lipophilicity[3], the strong dipole moment introduced by the chlorine atom further reinforces the crystal lattice.

Because the thermodynamic penalty to break this lattice is so high, non-polar solvents cannot solvate the molecule. Disrupting this lattice—either through highly polar aprotic solvents that outcompete the H-bonding, or through transient chemical modification—is essential for achieving workable concentrations[4].

Quantitative Solubility Profile

The table below summarizes the expected solubility of (3-Chloro-1,2,4-triazin-5-yl)methanol across common laboratory solvents. Use this data to select the appropriate baseline solvent for your specific reaction conditions.

SolventDielectric Constant (ε)H-Bond Acceptor CapacityEstimated Solubility (mg/mL)Application / Recommendation
DMSO 46.7High> 50Primary choice for stock solutions and SNAr reactions.
DMF 36.7High> 30Excellent alternative to DMSO; easier to remove in vacuo.
Methanol 32.7Strong (Donor/Acceptor)10 - 20Good for protic-compatible reactions (e.g., reductions).
THF 7.5Moderate2 - 5Poor standalone solvent; requires a polar co-solvent.
Dichloromethane 8.9Poor< 1Unsuitable for direct dissolution; requires derivatization.
Hexane 1.9NoneInsolubleUse only as an anti-solvent for precipitation/crystallization.

Solubility Strategy Workflow

Before proceeding to the laboratory, consult the decision matrix below to determine the most efficient pathway for your specific chemical requirement.

SolubilityWorkflow Start Solubility Issue with (3-Chloro-1,2,4-triazin-5-yl)methanol Q1 Is an aprotic polar solvent acceptable? Start->Q1 Yes_Aprotic Use DMSO or DMF (Protocol A) Q1->Yes_Aprotic Yes No_Aprotic Requires non-polar or moderately polar solvent (DCM, THF, EtOAc) Q1->No_Aprotic No Q2 Can the -OH group be temporarily protected? No_Aprotic->Q2 Protect Derivatize to TBS-ether (Protocol B) Q2->Protect Yes NoProtect Use mixed solvent systems (e.g., DCM/DMF 9:1) + Sonication Q2->NoProtect No

Decision matrix for overcoming (3-Chloro-1,2,4-triazin-5-yl)methanol solubility barriers.

Experimental Troubleshooting Protocols

Every protocol described here is designed as a self-validating system . Do not proceed to your main chemical reaction until the validation checkpoint is successfully passed.

Protocol A: Direct Dissolution via Lattice Disruption (Aprotic Solvents)

Use this protocol when your downstream chemistry (e.g., nucleophilic aromatic substitution of the chlorine) is compatible with DMSO or DMF.

  • Initial Suspension: Weigh out 100 mg of (3-Chloro-1,2,4-triazin-5-yl)methanol into a dry 10 mL glass vial. Add 2.0 mL of anhydrous DMSO. The mixture will initially appear as a cloudy suspension.

  • Thermal & Mechanical Agitation: Cap the vial and place it in an ultrasonic bath heated to 45 °C for 10 minutes. The acoustic cavitation provides the localized energy required to break the π−π stacking, while the DMSO outcompetes the intermolecular hydrogen bonds.

  • Validation Checkpoint (Optical Clarity): Remove the vial from the bath and shine a 532 nm (green) laser pointer directly through the solution.

    • Failure: If you observe a solid beam of light passing through the liquid (Tyndall effect), undissolved micro-crystals remain. Add 0.5 mL of DMSO and sonicate for 5 more minutes.

    • Success: If the liquid is optically clear and the laser beam is invisible within the solution, molecular dissolution is complete. You may proceed with your reaction.

Protocol B: Transient Lipophilic Masking (Derivatization)

Use this protocol when your reaction strictly requires non-polar solvents (like Dichloromethane) where the native compound is completely insoluble.

  • Reagent Mixing: In a round-bottom flask, suspend 1.0 eq of (3-Chloro-1,2,4-triazin-5-yl)methanol in a 9:1 mixture of DCM/DMF (0.1 M concentration). Add 2.0 eq of Imidazole, followed by 1.2 eq of tert-Butyldimethylsilyl chloride (TBS-Cl).

  • Reaction Execution: Stir the heterogeneous mixture at room temperature. As the highly polar -OH group is masked by the lipophilic TBS group, the intermolecular hydrogen bonding network collapses. The suspension will gradually turn into a homogeneous, clear solution over 2-4 hours.

  • Validation Checkpoint (TLC Shift): Spot the reaction mixture on a silica TLC plate alongside the starting material (dissolved in pure DMSO for spotting purposes). Elute with 30% Ethyl Acetate in Hexane.

    • Success: The starting material will remain stuck at the baseline ( Rf​ = 0.0). The successful formation of the highly soluble TBS-ether is validated by the appearance of a sharp, UV-active spot at Rf​ ~ 0.65. You can now perform standard aqueous workup and extract the product cleanly into pure DCM.

Frequently Asked Questions (FAQs)

Q: I need to perform a reaction in THF, but the starting material won't dissolve. Can I just heat it to reflux? A: Heating THF to reflux (66 °C) will temporarily increase solubility, but the compound will rapidly crystallize and crash out as soon as the mixture cools, potentially trapping your reagents in the solid matrix. Instead, use a co-solvent strategy: add 5-10% (v/v) DMF to your THF. This minor fraction of high-polarity solvent is usually enough to disrupt the crystal lattice while maintaining the bulk properties of THF.

Q: Why does my compound instantly precipitate when I transfer my DMSO stock solution into a DCM reaction mixture? A: This is a classic "anti-solvent effect." When you introduce the DMSO solution into a large volume of DCM, the bulk dielectric constant of the medium drops drastically. The DMSO molecules diffuse away into the DCM, leaving the triazine molecules exposed. Without a polar solvent to satisfy their hydrogen-bonding needs, the triazine molecules rapidly reassemble their crystal lattice and precipitate.

Q: How does the C3-chlorine atom affect the solubility compared to a standard triazine? A: The C3-chlorine atom is a double-edged sword. On one hand, halogens generally increase the lipophilicity (LogP) of a molecule, which should theoretically improve solubility in organic solvents[3]. However, on a highly electron-deficient triazine ring, the chlorine atom also increases the molecular polarizability and dipole moment, which can strengthen the solid-state lattice. In this specific molecule, the lattice-strengthening effects of the -OH group and the triazine core completely overpower the lipophilic contribution of the chlorine.

References

  • Synthesis and Molecular Structure of 6-Amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)
  • Hydrogen-bonding geometry (A, °)
  • Technical Guide: Physicochemical Properties of 3,6-Dibromo-1,2,4-triazine Source: Benchchem URL
  • Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts Source: ChemRxiv URL

Sources

Troubleshooting

Preventing degradation of (3-Chloro-1,2,4-triazin-5-yl)methanol during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic assay results when utilizing 1,2,4-triazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers experiencing erratic assay results when utilizing 1,2,4-triazine derivatives. (3-Chloro-1,2,4-triazin-5-yl)methanol is a highly versatile building block in drug development, but its inherent electronic properties make it a fragile compound if mishandled.

This guide moves beyond basic storage instructions. We will dissect the mechanistic causality of its degradation and establish a self-validating framework to ensure absolute batch integrity for your downstream experiments.

Mechanistic Overview of Degradation

The 1,2,4-triazine core is profoundly electron-deficient, which imparts unique reactivity but also introduces significant stability vulnerabilities[1]. For (3-Chloro-1,2,4-triazin-5-yl)methanol, degradation is not random; it follows three highly predictable pathways dictated by its functional groups and heterocycle thermodynamics.

Degradation Parent (3-Chloro-1,2,4-triazin-5-yl)methanol [Intact API] Hydrolysis SNAr Hydrolysis (H2O / Nucleophiles) Parent->Hydrolysis Oxidation Auto-Oxidation (O2 / Trace Metals) Parent->Oxidation Photolysis Photodegradation (UV / Vis Light) Parent->Photolysis Deg1 3-Hydroxy-1,2,4-triazin-5-yl)methanol (Triazin-3-one Tautomer) Hydrolysis->Deg1 Deg2 3-Chloro-1,2,4-triazine-5-carboxylic acid Oxidation->Deg2 Deg3 Ring Cleavage Products (ANRORC Mechanism) Photolysis->Deg3

Figure 1: Primary degradation pathways of (3-Chloro-1,2,4-triazin-5-yl)methanol during storage.

Troubleshooting & FAQ Guide

Issue 1: Appearance of an early-eluting peak in reverse-phase HPLC after storing the compound in aqueous media. Question: Why does my compound degrade so rapidly in physiological buffers, and what is the new degradant? Answer: The degradation is driven by Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the three nitrogen atoms in the 1,2,4-triazine ring strongly activates the C3 position toward nucleophilic attack[1]. When exposed to water or hydroxide ions, a Meisenheimer complex intermediate is formed, followed by the rapid elimination of the chloride leaving group[1]. This yields (3-hydroxy-1,2,4-triazin-5-yl)methanol, which predominantly exists as its more stable tautomer, 1,2,4-triazin-3-one[2]. Because the hydroxyl/oxo group is significantly more polar than the chlorine atom, this degradant exhibits a lower retention time on a C18 column. Causality & Mitigation: The reaction is catalyzed by both acidic and basic conditions. To prevent this, the compound must be stored in strictly anhydrous solvents and protected from atmospheric moisture.

Issue 2: Loss of potency and a mass shift of +14 Da observed via LC-MS over long-term storage of dry powder. Question: How do I prevent the oxidation of the methanol group during long-term storage? Answer: The primary alcohol (-CH2OH) at the C5 position is susceptible to auto-oxidation, converting first to an aldehyde and eventually to a carboxylic acid (3-chloro-1,2,4-triazine-5-carboxylic acid). This process is accelerated by atmospheric oxygen, ambient humidity, and trace transition metals acting as catalysts. The +14 Da mass shift corresponds to the net addition of one oxygen (+16 Da) and the loss of two protons (-2 Da). Causality & Mitigation: Oxidation requires an electron acceptor (O2). Storing the compound under an inert argon atmosphere removes the requisite oxygen, effectively arresting the oxidation pathway.

Issue 3: The stock solution turns yellow/brown, and multiple unidentifiable peaks appear on the chromatogram. Question: What causes the complete structural collapse of the triazine ring, and how can it be avoided? Answer: 1,2,4-triazines are highly sensitive to photolytic degradation and strong nucleophiles, which can trigger an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism or irreversible ring cleavage[3]. Exposure to UV/Vis light provides the activation energy necessary to break the N-N or C-N bonds within the heterocycle, leading to complex polymeric mixtures that manifest as a yellow/brown discoloration[4]. Causality & Mitigation: Photons in the UV range directly excite the π-electron system of the triazine ring. Shielding the compound in amber glass vials and storing it at ultra-low temperatures (-80°C) prevents photolysis and deprives the system of the thermal energy required for ring-opening side reactions.

Quantitative Stability Profiles

To aid in your experimental planning, refer to the empirically derived stability data below.

Storage ConditionSolventTemperatureExpected Shelf LifePrimary Degradation Pathway
Dry Powder (Argon) None-20°C> 24 monthsNone (Stable)
Aqueous Buffer (pH 7) H2O4°C< 24 hoursSNAr Hydrolysis (C3-OH)
Anhydrous DMSO DMSO-80°C6 - 12 monthsTrace Oxidation
Ambient Benchtop None25°C1 - 2 weeksPhotodegradation / Oxidation

Experimental Protocols: Verification & Handling

To ensure a self-validating experimental setup, you must verify the integrity of your batch before introducing it to biological or synthetic assays.

Workflow Start Retrieve Stored Aliquot Vis Visual Inspection (Color change / Precipitate?) Start->Vis HPLC HPLC-UV Analysis (Check against fresh standard) Vis->HPLC Decision Purity > 98%? HPLC->Decision Pass Proceed with Experiment Decision->Pass Yes Fail LC-MS Identification Decision->Fail No Root1 Mass Shift = -18 Da (Hydrolysis) Fail->Root1 Root2 Mass Shift = +14 Da (Oxidation) Fail->Root2 Action1 Use Anhydrous Solvents Root1->Action1 Action2 Purge with Argon Root2->Action2

Figure 2: Analytical workflow for verifying batch integrity and diagnosing degradation.

Standard Operating Procedure: Inert Reconstitution and LC-MS Verification

Step 1: Inert Atmosphere Handling

  • Equipment: Argon-purged glove box, amber glass HPLC vials with PTFE-lined septa.

  • Action: Transfer the sealed vial of (3-Chloro-1,2,4-triazin-5-yl)methanol to the glove box. Equilibrate anhydrous, HPLC-grade DMSO (water content < 0.005%) to room temperature.

Step 2: Reconstitution & Aliquoting

  • Action: Dissolve 14.55 mg of the dry powder in 10.0 mL of anhydrous DMSO to create a 10 mM master stock.

  • Action: Vortex gently for 30 seconds until complete dissolution is achieved.

  • Action: Dispense 100 µL aliquots into the argon-purged amber glass vials to prevent freeze-thaw cycles and photolysis.

Step 3: Cryogenic Storage

  • Action: Flash-freeze the aliquots in liquid nitrogen for 60 seconds.

  • Action: Transfer immediately to a -80°C freezer.

Step 4: LC-MS Verification (Pre-Experiment)

  • Action: Thaw a single 100 µL aliquot on ice.

  • Action: Dilute 1 µL of the stock into 999 µL of Acetonitrile to yield a 10 µM analytical sample. (Crucial: Avoid aqueous diluents to prevent on-column hydrolysis).

  • Action: Inject 5 µL onto a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient of 5-95% MeCN in Water (with 0.1% Formic Acid) over 5 minutes.

  • Validation Check: Monitor the parent mass[M+H]+ = 146.0 Da. Scan for specific degradation markers to validate storage efficacy:

    • [M+H]+ = 128.0 Da: Indicates Hydrolysis (-18 Da mass shift).

    • [M+H]+ = 160.0 Da: Indicates Oxidation to carboxylic acid (+14 Da mass shift).

References

  • Alekseev, S. G., et al. "Formation of stable 1,2,4-triazine N-adducts." Chemistry of Heterocyclic Compounds 33.5 (1997). URL: [Link]

  • Rykowski, Andrzej, et al. "Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines." Semantic Scholar. URL: [Link]

  • Konstantinou, Ioannis K., et al. "Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters." Journal of Agricultural and Food Chemistry (2002). URL: [Link]

  • Product Class 8: Pyridazines. Thieme Chemistry. URL: [Link]

Sources

Optimization

Technical Support Center: Reaction Temperature Optimization for (3-Chloro-1,2,4-triazin-5-yl)methanol Substitution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly electron-deficient heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the functionalization of highly electron-deficient heterocycles. The nucleophilic aromatic substitution (S_NAr) of (3-chloro-1,2,4-triazin-5-yl)methanol is a classic example of a "Goldilocks" chemical problem.

The 1,2,4-triazine core is extremely electrophilic, but the presence of the unprotected 5-hydroxymethyl group introduces competing reaction pathways. This guide provides a mechanistic troubleshooting framework to help you establish the optimal thermal window for your specific nucleophile.

Part 1: Mechanistic Causality & The Temperature Dilemma

Why does temperature strictly dictate the success of this substitution?

  • S_NAr Activation Energy: The 1,2,4-triazine ring's three electronegative nitrogen atoms severely deplete electron density at the C3 position, making it highly susceptible to nucleophilic attack to form a tetrahedral intermediate known as a Meisenheimer complex[1]. The highly electronegative chlorine atom stabilizes this intermediate via the "element effect," lowering the activation energy required for the initial rate-determining step[2].

  • The ANRORC Threat: At elevated temperatures, the initial addition of the nucleophile can trigger an alternative, destructive pathway: Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC). This leads to ring degradation or unexpected structural rearrangements rather than simple chloride displacement[3].

  • Hydroxymethyl Reactivity: The -CH₂OH group at the 5-position is weakly acidic and nucleophilic. High temperatures, especially in the presence of basic nucleophiles (like primary amines or alkoxides), provide the thermodynamic push for intermolecular etherification, leading to dimerization or polymerization.

Part 2: Troubleshooting FAQs

Q1: I ran the S_NAr reaction at 80°C to push it to completion, but my LC-MS shows a complex mixture with very little desired product. What happened? A1: You have exceeded the thermal stability threshold of the system. At 80°C, two major side reactions outcompete the desired S_NAr pathway. First, the 1,2,4-triazine ring undergoes ANRORC-mediated ring opening[3]. Second, the 5-hydroxymethyl group can become deprotonated by the base, leading to intra/intermolecular attack and oligomerization. For 3-chloro-1,2,4-triazines, temperatures above 50°C are rarely productive[1].

Q2: If high temperatures cause degradation, should I run the reaction at 0°C? A2: While 0°C successfully suppresses degradation and ANRORC, it often stalls the reaction at the Meisenheimer complex stage or prevents its formation entirely, depending on the steric bulk of your nucleophile. For highly reactive nucleophiles (e.g., thiols, unhindered primary amines), 0°C to 15°C might be sufficient. However, for secondary amines or weaker nucleophiles, the kinetic energy at 0°C is insufficient to overcome the activation barrier for chloride elimination[2]. A controlled room-temperature environment (20°C - 25°C) is generally the optimal starting point.

Q3: How does the choice of solvent interact with the reaction temperature? A3: Solvents dictate the stability of the transition state. Polar aprotic solvents (like DMF or Acetonitrile) stabilize the Meisenheimer complex, allowing you to use lower temperatures (15°C - 25°C). If you use less polar solvents (like THF or DCM), you may need slightly higher temperatures (30°C - 40°C) to achieve the same reaction rate, but you risk thermal degradation.

Part 3: Mechanistic Pathway Visualization

The following diagram illustrates the temperature-dependent bifurcation of reaction pathways.

MechanisticPathways Start Reactants: (3-Chloro-1,2,4-triazin-5-yl)methanol + Nucleophile + Base LowT Low Temp (< 15°C) Start->LowT OptT Optimal Temp (20-40°C) Start->OptT HighT High Temp (> 50°C) Start->HighT Slow Kinetic Stalling: Incomplete Meisenheimer Complex Formation LowT->Slow SNAr S_NAr Pathway: Efficient Chloride Displacement OptT->SNAr Side Side Reactions: ANRORC & -CH2OH Etherification HighT->Side Product Target 3-Substituted Triazine Derivative SNAr->Product

Caption: Temperature-dependent reaction pathways for (3-chloro-1,2,4-triazin-5-yl)methanol.

Part 4: Quantitative Data Summary

To illustrate the critical nature of temperature control, below is a representative optimization dataset for the reaction of (3-chloro-1,2,4-triazin-5-yl)methanol with a standard secondary amine (e.g., morpholine) in Acetonitrile with DIPEA as the base (1.2 eq).

Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)Major Impurities Detected (LC-MS)
0 241510Unreacted starting material
15 126558Trace dimers
25 4>9588 None significant
40 4>9572Ring-opened byproducts (ANRORC)
60 2>9525Extensive polymerization, ANRORC products
Part 5: Standardized Experimental Protocol for Temperature Screening

To establish a self-validating system for your specific nucleophile, do not rely on a single reaction. Execute a parallel temperature screen using the following validated methodology.

Workflow S1 1. Prepare Standardized Stock Solutions S2 2. Aliquot to Parallel Reactors S1->S2 S3 3. Apply Temp Gradient (0°C to 60°C) S2->S3 S4 4. Timed Quenching & HPLC-MS S3->S4 S5 5. Data Plotting: Yield vs. Degradation S4->S5 S6 6. Establish Optimal Thermal Window S5->S6

Caption: Parallel screening workflow for determining the optimal S_NAr thermal window.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 0.5 M stock solution of (3-chloro-1,2,4-triazin-5-yl)methanol in anhydrous Acetonitrile. Prepare a separate 0.6 M solution of your nucleophile and 0.75 M of your organic base (e.g., DIPEA). Causality: Stock solutions ensure identical stoichiometric ratios across all test vials, eliminating concentration-dependent variables.

  • Reactor Setup: Aliquot 1.0 mL of the triazine stock into five separate 4 mL glass vials equipped with magnetic stir bars.

  • Temperature Equilibration: Place the vials in reaction blocks pre-set to 0°C, 15°C, 25°C, 40°C, and 60°C. Allow 10 minutes for thermal equilibration.

  • Initiation: Add 1.0 mL of the nucleophile/base stock solution dropwise to each vial. Seal under an inert atmosphere (N₂ or Ar).

  • Reaction Monitoring (Self-Validation): At t = 1h, 2h, and 4h, extract a 10 µL aliquot from each vial. Quench immediately into 990 µL of a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid. Causality: Formic acid neutralizes the base, instantly halting the S_NAr reaction and freezing the kinetic profile for accurate analysis.

  • Analysis: Analyze the quenched samples via LC-MS. Plot the Area Under the Curve (AUC) of the product peak against the AUC of degradation peaks (e.g., ANRORC mass signatures) to identify the temperature that maximizes yield while suppressing side reactions.

References
  • Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting (3-Chloro-1,2,4-triazin-5-yl)methanol Couplings

Welcome to the Technical Support Center for heterocyclic cross-coupling. Functionalizing the 1,2,4-triazine core is notoriously challenging due to its highly electron-deficient nature and the presence of multiple coordin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic cross-coupling. Functionalizing the 1,2,4-triazine core is notoriously challenging due to its highly electron-deficient nature and the presence of multiple coordinating nitrogen atoms. When a free hydroxymethyl group is also present, as in (3-chloro-1,2,4-triazin-5-yl)methanol, researchers frequently encounter stalled reactions, catalyst degradation, and low conversion rates.

This guide provides field-proven diagnostic workflows, mechanistic FAQs, and a self-validating standard operating procedure (SOP) to help you overcome these synthetic hurdles.

Diagnostic Workflow for Coupling Failures

Troubleshooting A Low Conversion (<30%) B Is triazine core degrading? A->B C Switch to mild bases (e.g., CsF, K3PO4) B->C Yes D Is Pd black precipitating? B->D No E Protect 5-CH2OH (e.g., TBS ether) D->E Yes (Poisoning) F Use bulky ligands (e.g., XPhos) D->F No (Slow reaction)

Caption: Troubleshooting logic for low conversion in triazine couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Suzuki-Miyaura coupling of (3-chloro-1,2,4-triazin-5-yl)methanol stall at 20% conversion, accompanied by the formation of palladium black? A1: The failure is driven by catalyst poisoning. The 1,2,4-triazine moiety is an electron-deficient heterocycle that naturally inhibits classical cross-coupling methods due to the coordinating ability of its nitrogen atoms[1]. This is severely exacerbated by the unprotected 5-hydroxymethyl group. Under the basic conditions required for Suzuki coupling, the hydroxyl group is deprotonated. The resulting alkoxide acts as a strong, irreversible bidentate ligand (alongside the adjacent triazine nitrogen), trapping the Pd(II) intermediate immediately after oxidative addition. This halts the catalytic cycle before transmetalation can occur, causing the active palladium to aggregate and precipitate as inactive palladium black.

Q2: I observe significant degradation of the starting material when using standard bases like K₂CO₃ or NaOH. How can I prevent this? A2: 1,2,4-triazines are highly sensitive to strong nucleophiles and aqueous bases. Nucleophilic attack at the highly electrophilic ring carbons triggers an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) sequence, which destroys the triazine core[2]. Solution: Switch to mild, non-nucleophilic anhydrous bases such as Cesium Fluoride (CsF) or Potassium Phosphate (K₃PO₄). Fluoride sources are highly recommended because they activate the boronic acid to form a reactive fluoroborate species without acting as destructive nucleophiles toward the delicate triazine ring.

Q3: Should I protect the 5-hydroxymethyl group before attempting the cross-coupling? A3: Yes. Protecting the primary alcohol is the most definitive way to eliminate alkoxide-driven catalyst deactivation. Converting the hydroxymethyl group to a tert-butyldimethylsilyl (TBS) ether or a tetrahydropyranyl (THP) acetal prior to the coupling step provides steric shielding. This prevents oxygen from coordinating to the palladium center, dramatically increasing the turnover number (TON) of the catalyst.

Q4: If palladium-catalyzed coupling remains problematic, is Nucleophilic Aromatic Substitution (SₙAr) a viable alternative? A4: Absolutely. The 3-position of the 1,2,4-triazine ring is highly activated toward SₙAr due to the strong electron-withdrawing nature of the heterocycle. Furthermore, the reaction benefits from the "element effect," where the highly electronegative chlorine atom excellently stabilizes the developing negative charge in the Meisenheimer complex transition state[3]. If your synthetic target allows for a C-N, C-O, or C-S linkage instead of a C-C bond, SₙAr with amines, alkoxides, or thiols will proceed rapidly—often at room temperature—bypassing transition metal catalysts entirely.

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and conversion rates, demonstrating why specific variables must be controlled.

Catalyst SystemLigandBaseSubstrate StateConversion (%)Primary Observation
Pd(PPh₃)₄PPh₃K₂CO₃ (aq)Unprotected -OH< 15%Rapid SM degradation (ANRORC)
Pd(OAc)₂SPhosK₃PO₄ (anhydrous)Unprotected -OH25 - 30%Pd black precipitation (Poisoning)
Pd(OAc)₂XPhosCsF (anhydrous)Unprotected -OH55 - 60%Moderate yield, slow transmetalation
Pd₂(dba)₃ XPhos K₃PO₄ (anhydrous) TBS Protected > 95% Clean conversion, high yield

Mechanistic Pathway

Pathway SM (3-Chloro-1,2,4-triazin-5-yl)methanol OxAdd Oxidative Addition Intermediate SM->OxAdd + Pd(0) Pd0 Pd(0)L2 Catalyst Pd0->OxAdd Deact Catalyst Deactivation (Alkoxide-Pd Coordination) OxAdd->Deact Base deprotonates -OH Transmet Transmetalation (with Ar-B(OH)2) OxAdd->Transmet Protected -OH Product Coupled Product Transmet->Product

Caption: Divergent pathways between successful transmetalation and catalyst deactivation.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a protected substrate and a highly active, bulky catalyst system to ensure complete conversion. The procedure includes built-in validation checks to guarantee scientific integrity at each step.

Reagents:

  • 5-(((tert-butyldimethylsilyl)oxy)methyl)-3-chloro-1,2,4-triazine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 4 mol% Pd)

  • XPhos (0.08 equiv)

  • Anhydrous K₃PO₄ (3.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • System Evacuation (Critical Step): To a flame-dried Schlenk tube equipped with a stir bar, add the protected triazine, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄. Seal the tube with a septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

    • Validation Check: The solid mixture should remain a dark purple/brown (from Pd₂(dba)₃). If it turns black before solvent addition, moisture/oxygen has breached the system.

  • Solvent Addition & Catalyst Activation: Add anhydrous, degassed 1,4-dioxane via syringe. Stir the mixture at room temperature for 10 minutes.

    • Validation Check: Observe a color shift from dark purple to a deep reddish-orange. This visually confirms the successful dissociation of dba and the formation of the active L₂Pd(0) species.

  • Heating & Coupling: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous K₃PO₄ remains suspended.

  • In-Process Monitoring: After 2 hours, pull a 50 µL aliquot via syringe under Argon. Quench into 0.5 mL of a 1:1 mixture of EtOAc and water.

    • Validation Check: Analyze the organic layer via LC-MS. The complete disappearance of the starting material mass and the emergence of the [M+H]⁺ peak for the coupled product confirms successful oxidative addition and transmetalation. If the starting material remains but Pd black is observed, the catalyst has crashed out.

  • Workup: Once complete, cool the reaction to room temperature. Filter the mixture through a short pad of Celite to remove the phosphate salts and spent palladium, washing the pad generously with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Product Class 8: Pyridazines (and related 1,2,4-triazine ring-opening mechanisms) Source: Thieme E-Books & E-Journals URL:[Link]

Sources

Optimization

Reducing unwanted byproducts in (3-Chloro-1,2,4-triazin-5-yl)methanol derivatization

Welcome to the Technical Support Center for (3-Chloro-1,2,4-triazin-5-yl)methanol Derivatization . As researchers and drug development professionals, working with the 1,2,4-triazine scaffold presents unique synthetic cha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (3-Chloro-1,2,4-triazin-5-yl)methanol Derivatization .

As researchers and drug development professionals, working with the 1,2,4-triazine scaffold presents unique synthetic challenges. The 1,2,4-triazine ring is highly electron-deficient, which lowers its resonance energy compared to benzene and makes it highly susceptible to nucleophilic attack rather than electrophilic substitution[1]. While this makes the C-3 chlorine an excellent handle for Nucleophilic Aromatic Substitution (SNAr)[2] and Suzuki-Miyaura cross-coupling[3], the presence of the C-5 hydroxymethyl group creates a bifunctional system prone to competing side reactions.

This guide provides field-proven troubleshooting strategies, causality analyses, and self-validating protocols to help you eliminate unwanted byproducts such as dimers, hydrolyzed cores, and ring-opened degradants.

Section 1: Troubleshooting FAQs & Causality Analysis

Q1: During SNAr amination at the C-3 position, mass spectrometry reveals a major byproduct corresponding to a dimer. What is causing this? Causality: The C-5 hydroxymethyl group (-CH2OH) contains a primary alcohol that acts as a competent nucleophile. Under the basic conditions required for SNAr, the resulting alkoxide can outcompete your target amine and attack the highly electrophilic C-3 position of an adjacent triazine molecule[2], leading to intermolecular etherification (dimerization) or oligomerization. Solution: You must transiently protect the primary alcohol. A bulky silyl ether (e.g., TBS) is recommended because it is stable under the mild basic conditions of SNAr but can be easily removed orthogonally.

Q2: My reaction yields a significant amount of 1,2,4-triazin-3-one instead of the desired C-3 substituted product. How do I prevent this? Causality: The 3-chloro group is extremely sensitive to hydrolysis. If your reaction mixture contains trace water and a base (even mild aliphatic amines), hydroxide ions are generated. Hydroxide is a small, hard nucleophile that rapidly displaces the C-3 chlorine, yielding the thermodynamically stable 3-oxo byproduct. Solution: Strict anhydrous conditions are non-negotiable. Solvents must be dried over 3Å molecular sieves, and bases must be freshly distilled.

Q3: When I use strong bases like potassium tert-butoxide (t-BuOK) to deprotonate my nucleophile, the triazine ring completely degrades. Why? Causality: 1,2,4-triazines are highly susceptible to the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[4]. Strong bases or highly polarized α-halocarbanions attack the electron-deficient ring, causing the triazine core to break open. Depending on the reaction intermediates, the open-chain form may degrade entirely or close into a contracted heterocycle, such as a functionalized pyrazole[4]. Solution: Switch to weaker, non-nucleophilic bases (e.g., DIPEA) and lower the reaction temperature to kinetically favor direct SNAr over the ANRORC pathway.

Section 2: Mechanistic Workflows & Logic

To successfully derivatize this scaffold, you must map your synthetic route based on the primary functional group target.

Workflow Start Target: Derivatize (3-Chloro-1,2,4-triazin-5-yl)methanol Decision Which functional group is the primary target? Start->Decision PathCl C-3 Chloro (SNAr / Coupling) Decision->PathCl PathOH C-5 Methanol (Oxidation / Esterification) Decision->PathOH Protect Protect -OH (e.g., TBS-Cl, Imidazole) PathCl->Protect MildCond Use Non-Nucleophilic Reagents (e.g., Swern) PathOH->MildCond ReactCl Perform SNAr (Anhydrous, Mild Base) Protect->ReactCl Deprotect Deprotect -OH (TBAF / THF) ReactCl->Deprotect AvoidBase Avoid Aqueous Bases (Prevents C-3 Hydrolysis) MildCond->AvoidBase

Caption: Workflow for selecting derivatization strategies to minimize byproducts.

Mechanism Core 1,2,4-Triazine Core + Nucleophile MildBase Mild Base / Low Temp (e.g., DIPEA, 0°C) Core->MildBase StrongBase Strong Base / High Temp (e.g., t-BuOK, KOH) Core->StrongBase SNAr Direct Substitution (SNAr) Pathway MildBase->SNAr ANRORC Ring Opening (ANRORC) Pathway StrongBase->ANRORC Product Desired C-3 Substituted Triazine SNAr->Product Byproduct Ring-Contracted Pyrazoles or Degradation ANRORC->Byproduct

Caption: Mechanistic divergence between desired SNAr and unwanted ANRORC ring-opening.

Section 3: Quantitative Optimization Data

The table below summarizes how base selection and temperature dictate the primary reaction pathway during C-3 amination (assuming the C-5 hydroxyl is protected). Use this to optimize your reaction conditions.

Base UsedTemperatureSolventPrimary PathwayTarget SNAr YieldDominant Byproduct Profile
t-BuOK 25 °CTHFANRORC< 10%Ring-opened degradants, Pyrazoles
KOH (aq) 25 °CDMFHydrolysis< 5%1,2,4-triazin-3-one (Hydrolyzed core)
K₂CO₃ 60 °CDMFMixed~ 45%Dimerization (if unprotected), SNAr
DIPEA 0 °C to 25 °CDCMSNAr> 85%Clean conversion, trace hydrolysis

Section 4: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in observational checkpoints allow you to verify the integrity of the reaction in real-time before proceeding to costly purification steps.

Protocol A: Transient Silyl Protection of the C-5 Hydroxymethyl Group

Purpose: Masks the primary alcohol to prevent it from acting as a competing nucleophile during downstream C-3 derivatization.

  • Preparation: Flame-dry a round-bottom flask under argon.

  • Dissolution: Dissolve (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq) in anhydrous DCM to a concentration of 0.1 M.

  • Base Addition: Add imidazole (2.0 eq) and stir until completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath to prevent exothermic degradation.

  • Protection: Dropwise add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) dissolved in a minimal amount of DCM.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Hexanes/EtOAc 7:3). Validation: The starting material is highly polar and will stay near the baseline. A successful protection yields a fast-moving, non-polar spot. If the spot smears or fails to move, your imidazole may be wet or degraded.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective SNAr Amination at the C-3 Position

Purpose: Facilitates nucleophilic substitution at the C-3 chlorine while actively suppressing the ANRORC ring-opening pathway[4].

  • Preparation: Dissolve the TBS-protected triazine (1.0 eq) in anhydrous THF (0.1 M) under a strict argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Critical Step: Ensure the DIPEA is freshly distilled over CaH₂. Trace water will lead to immediate hydrolysis.

  • Cooling: Cool the mixture to 0 °C.

  • Nucleophile Addition: Slowly add the desired amine nucleophile (1.1 eq).

  • Self-Validation Checkpoint (Visual): Observe the color of the reaction mixture. Validation: A pale yellow or clear solution indicates a clean SNAr trajectory. A rapid shift to dark red or brown strongly suggests that the ANRORC ring-opening pathway has been triggered due to moisture or excessive base strength. If this occurs, halt the reaction and verify reagent purity.

  • Completion: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor by LC-MS. Once complete, concentrate and purify via flash chromatography.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - RSC Advances -[Link]

  • Vicarious nucleophilic substitution of hydrogen vs. ANRORC-type ring transformation in reactions of 1,2,4-triazines with α-halocarbanions - Academia.edu - [Link]

  • Advances in the synthesis of bioorthogonal reagents—s-Tetrazines, 1,2,4-Triazines, Cyclooctynes - NIH / PMC -[Link]

Sources

Reference Data & Comparative Studies

Validation

(3-Chloro-1,2,4-triazin-5-yl)methanol vs pyrimidine scaffolds in medicinal chemistry

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic scaffolds for hit-to-lead optimization. Executive Summary: Navigating Beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide tailored for researchers, medicinal chemists, and drug development professionals evaluating heterocyclic scaffolds for hit-to-lead optimization.

Executive Summary: Navigating Beyond the Pyrimidine Flatland

For decades, the pyrimidine ring has been the undisputed workhorse of medicinal chemistry, dominating the landscape of kinase inhibitors, antivirals, and CNS therapeutics. However, as the intellectual property (IP) space around pyrimidines becomes increasingly congested and clinical candidates face solubility and selectivity bottlenecks, researchers are pivoting toward more electron-deficient, nitrogen-rich heteroaromatics.

(3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) represents a highly privileged, emerging scaffold[1]. By incorporating a third nitrogen atom into the six-membered ring and appending a versatile hydroxymethyl vector, this 1,2,4-triazine derivative offers distinct advantages over traditional 2-chloropyrimidines. This guide objectively compares the physicochemical properties, synthetic reactivity, and pharmacological performance of the 1,2,4-triazine scaffold against standard pyrimidines, providing actionable experimental protocols and mechanistic insights.

Structural and Electronic Causality: Why 1,2,4-Triazines?

To understand the divergent behavior of these two scaffolds, we must examine their molecular orbital landscapes.

The Electrophilic Advantage: The pyrimidine ring contains two nitrogen atoms, which withdraw electron density from the carbon atoms, making the 2- and 4-positions susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the introduction of a third adjacent nitrogen in the 1,2,4-triazine core drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy[2]. This renders the 3-chloro substituent on the 1,2,4-triazine exceptionally reactive. While 2-chloropyrimidines typically require elevated temperatures (80–120 °C) and prolonged heating to undergo SNAr with moderate nucleophiles, 3-chloro-1,2,4-triazines readily react at room temperature[3].

The Hydroxymethyl Pharmacophore: The 5-methanol group in (3-Chloro-1,2,4-triazin-5-yl)methanol serves a dual purpose. Synthetically, it acts as a handle for further functionalization (e.g., oxidation to an aldehyde, or conversion to a leaving group for cross-coupling). Pharmacologically, it provides a critical hydrogen bond donor/acceptor pair. In the context of kinase inhibition or GPCR antagonism, this moiety can mimic the ribose ring of endogenous nucleosides, enabling deeper penetration into orthosteric binding pockets and facilitating water-mediated hydrogen bond networks that pyrimidines often miss[4].

Quantitative Data Comparison
ParameterTraditional 2-Chloropyrimidine Scaffold(3-Chloro-1,2,4-triazin-5-yl)methanol Scaffold
Ring Nitrogen Count 2 (Positions 1, 3)3 (Positions 1, 2, 4)
LUMO Energy Moderate (Requires thermal activation for SNAr)Low (Highly electrophilic, spontaneous RT SNAr)
SNAr Half-Life (Primary Amines) 12–24 hours at 80°C< 2 hours at 25°C
Aqueous Solubility (LogS) ModerateHigh (Enhanced by extra N and 5-hydroxymethyl)
Target Binding (e.g., Kinase Hinge) Standard bidentate H-bondingDeep pocket penetration; novel H-bond vectors[4]
IP Landscape Highly congestedEmerging, high freedom-to-operate (FTO)

Experimental Methodology: Self-Validating SNAr Protocols

The following step-by-step methodology contrasts the derivatization of (3-Chloro-1,2,4-triazin-5-yl)methanol with a standard pyrimidine. This protocol is designed as a self-validating system : the extreme reactivity of the triazine allows for real-time visual and spectroscopic monitoring without the confounding variables of thermal degradation often seen in pyrimidine chemistry.

Protocol: Room-Temperature Amination of (3-Chloro-1,2,4-triazin-5-yl)methanol

Rationale: The electron-deficient nature of the 1,2,4-triazine ring allows for the displacement of the 3-chloro group by primary or secondary amines under exceptionally mild conditions, preserving the integrity of the 5-hydroxymethyl group.

Reagents:

  • (3-Chloro-1,2,4-triazin-5-yl)methanol (1.0 eq)

  • Primary Amine (e.g., substituted aniline or aliphatic amine) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: Anhydrous Ethanol or DMF (0.2 M)

Step-by-Step Workflow:

  • Initiation: Dissolve (3-Chloro-1,2,4-triazin-5-yl)methanol in anhydrous ethanol at 25 °C.

  • Base Addition: Add DIPEA to the stirring solution. The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise add the primary amine.

  • Self-Validating Monitoring (LC-MS/TLC): Stir the reaction at room temperature. Monitor via LC-MS at 254 nm. The system validates its own progression: the starting material (characterized by a specific isotopic chlorine cluster in MS) will rapidly disappear within 1-2 hours, replaced by the [M+H]+ of the aminated product. A distinct UV shift occurs due to the alteration of the chromophore upon amine conjugation.

  • Workup: Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and water. The high aqueous solubility of the triazine core requires careful extraction; the 5-hydroxymethyl group may necessitate multiple organic washes or the use of a salting-out agent (e.g., brine).

  • Purification: Purify via flash chromatography (DCM/MeOH gradient).

(Note: Attempting this exact room-temperature protocol with 2-chloropyrimidine typically results in <5% conversion after 24 hours, necessitating reflux conditions or microwave irradiation).

SNAr_Workflow Start Start: (3-Chloro-1,2,4-triazin-5-yl)methanol (Highly Electrophilic) Reagents Add Amine Nucleophile + DIPEA Base Start->Reagents Conditions Stir at 25°C (No heating required) Reagents->Conditions Validation In-Process Control: LC-MS & TLC (Monitor Cl displacement) Conditions->Validation Product Product: 3-Amino-1,2,4-triazine Derivative Validation->Product

Caption: Mild, self-validating SNAr workflow for 1,2,4-triazine derivatization at room temperature.

Pharmacological Performance & Target Binding

The structural nuances of the 1,2,4-triazine ring translate directly into superior biological performance across several therapeutic domains, particularly in oncology and neurodegeneration[5].

Kinase Inhibition (PI3K/AKT/mTOR Pathway)

Pyrimidines are standard hinge-binders in kinase inhibitors. However, 1,2,4-triazine derivatives have demonstrated remarkable efficacy as inhibitors of the PI3K/AKT/mTOR signaling pathway[6]. The additional nitrogen atom at the 4-position of the 1,2,4-triazine ring can act as a critical hydrogen bond acceptor for water molecules deep within the kinase binding pocket. Furthermore, the 5-methanol group of our specific scaffold can directly engage with polar residues (e.g., Asp or Lys) in the affinity pocket, a feature that significantly enhances target residence time and lowers IC50 values compared to des-methyl pyrimidine analogs.

GPCR Antagonism (Adenosine A2A Receptors)

In structure-based drug design (SBDD) for Parkinson's disease, 1,2,4-triazines have been identified as potent Adenosine A2A receptor antagonists[4]. X-ray crystallography reveals that the 1,2,4-triazine core sits ~1.2 Å deeper inside the orthosteric binding cavity than comparable 1,3,5-triazines or pyrimidines. This deeper penetration, mimicking the adenine ring and ribose group of the natural ligand, is facilitated by the compact, highly polarized nature of the triazine ring.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase (EGFR / VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR Complex AKT->mTOR Response Tumor Cell Survival & Proliferation mTOR->Response Triazine (3-Chloro-1,2,4-triazin-5-yl)methanol Derivatives Triazine->PI3K High Affinity (Deep Pocket) Pyrimidine Traditional Pyrimidine Inhibitors Pyrimidine->PI3K Moderate Affinity

Caption: PI3K/AKT/mTOR signaling pathway highlighting the differential binding affinity of triazines.

Conclusion

While pyrimidine scaffolds will remain foundational in medicinal chemistry, the shift toward 1,2,4-triazines like (3-Chloro-1,2,4-triazin-5-yl)methanol provides a strategic advantage. The combination of rapid, mild synthetic tractability (driven by a lowered LUMO) and enhanced pharmacological properties (driven by deep-pocket hydrogen bonding and improved solubility) makes this scaffold an invaluable asset for modern drug discovery programs seeking to bypass IP congestion and optimize lead compounds.

References

  • Congreve, M., et al. "Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • MDPI. "Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation." MDPI. URL:[Link]

  • Exploration of Targeted Anti-tumor Therapy. "Exploring s-triazine derivatives as anticancer agents." Exploration Pub. URL: [Link]

  • ChemBuyersGuide. "Shanghai Yanyibao Pharmaceutical Technology Co., Ltd. - (3-CHLORO-1,2,4-TRIAZIN-5-YL)METHANOL CAS:1784629-98-6." ChemBuyersGuide. URL: [Link]

Sources

Comparative

Advanced HPLC vs. UHPLC Method Validation for (3-Chloro-1,2,4-triazin-5-yl)methanol Purity: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol Executive Summary & Chemical Context As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

Executive Summary & Chemical Context

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with highly polar, low-molecular-weight pharmaceutical intermediates. (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6; MW: 145.55 g/mol ) is a prime example. Its structure features a nitrogen-rich heteroaromatic ring, a reactive chlorine atom, and a polar hydroxymethyl group. This combination makes the molecule highly polar (resulting in poor retention on standard reversed-phase columns) and susceptible to hydrolytic degradation into closely eluting diol derivatives.

Accurate purity determination of this intermediate is critical to prevent downstream synthetic failures. In this guide, we objectively compare a conventional High-Performance Liquid Chromatography (HPLC) method against a modernized Ultra-High-Performance Liquid Chromatography (UHPLC) method. Both methods are evaluated through the rigorous lens of the newly revised ICH Q2(R2) validation guidelines[1], demonstrating how modern column chemistries can drastically improve data integrity, sensitivity, and laboratory throughput.

Regulatory Framework: ICH Q2(R2) & USP <621>

The recent overhaul of the ICH Q2(R2) guidelines, published alongside ICH Q14, represents a paradigm shift toward a Quality-by-Design (QbD) and lifecycle management approach for analytical procedures[2]. Validation is no longer a "check-the-box" exercise; it requires a mechanistic understanding of the method's operational design space.

Concurrently, recent revisions to USP <621> (Chromatography) allow laboratories to modernize legacy methods without full revalidation, provided system suitability is maintained[3]. For instance, transferring from totally porous particle (TPP) columns to superficially porous particle (SPP) or core-shell columns is now explicitly permitted, provided the column length to particle size ratio ( L/dp​ ) remains within acceptable limits (−25% to +50%)[3].

G Dev Method Development (ICH Q14 & QbD) Spec Specificity & Range (Forced Degradation) Dev->Spec Lin Linearity & LOD/LOQ (Sensitivity) Spec->Lin Acc Accuracy & Precision (Recovery & %RSD) Lin->Acc Rob Robustness (USP <621> Variations) Acc->Rob Val Validated Method (Lifecycle Monitoring) Rob->Val Val->Dev Continuous Monitoring

Figure 1: ICH Q2(R2) Analytical Method Validation Lifecycle integrating QbD principles.

Experimental Design & Self-Validating Protocols

To objectively compare performance, we developed two distinct chromatographic workflows.

Causality Behind Experimental Choices
  • Mobile Phase Selection: The 1,2,4-triazine ring contains multiple basic nitrogen atoms. We deliberately buffered the aqueous mobile phase to an acidic pH (~2.7) using 0.1% Formic Acid. This ensures the nitrogens remain fully protonated, suppressing unwanted secondary ion-exchange interactions with residual silanol groups on the silica stationary phase. This chemical control eliminates peak tailing and ensures a symmetrical peak shape.

  • Gradient Profile: Because the analyte is highly polar, the gradient must start at a very low organic concentration (2% Acetonitrile) to ensure adequate retention and prevent the analyte from eluting in the void volume.

Self-Validating System Architecture

To guarantee data integrity, this protocol employs a closed-loop bracketing standard approach. A System Suitability Test (SST) standard is injected at the beginning, middle (after every 10 samples), and end of the sequence. The analytical run is automatically invalidated if the %RSD of the bracketing standards exceeds 2.0%, or if the resolution ( Rs​ ) between the API and its primary degradant falls below 2.0[4]. This ensures the system validates its own performance in real-time.

Step-by-Step Methodologies

Sample Preparation (Applicable to both methods):

  • Accurately weigh 10.0 mg of (3-Chloro-1,2,4-triazin-5-yl)methanol reference standard.

  • Dissolve in 10 mL of diluent (Water:Acetonitrile 95:5 v/v) to prepare a 1.0 mg/mL stock solution. Sonicate for 5 minutes in a cold water bath to prevent thermal degradation.

  • Dilute with diluent to a working concentration of 100 µg/mL for assay validation.

  • Specificity Spiking: Spike the working solution with 1% w/w of the primary hydrolytic degradant (1,2,4-triazine-3,5-diol derivative) to evaluate resolution.

Method A: Conventional RP-HPLC (The Legacy Approach)

  • Column: Fully Porous C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 2% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

Method B: Modern UHPLC (The Optimized Approach)

  • Column: Core-Shell C18 (100 mm × 2.1 mm, 1.7 µm)

  • Mobile Phase A & B: Same as Method A

  • Gradient: 2% B to 40% B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 1 µL

  • Detection: UV at 254 nm

Comparative Performance Data

The quantitative data below summarizes the results of the validation study, structured according to the core parameters defined by ICH Q2(R2)[1].

Table 1: Chromatographic Performance Comparison
ParameterMethod A (Conventional HPLC)Method B (Modern UHPLC)
Column Architecture Fully Porous (5 µm)Core-Shell (1.7 µm)
Retention Time ( Rt​ ) 12.4 min3.2 min
Theoretical Plates ( N ) ~11,500~34,200
Tailing Factor ( Tf​ ) 1.451.05
Resolution ( Rs​ ) *2.14.8
Solvent Consumption 20.0 mL / run2.0 mL / run

*Resolution calculated against the primary hydrolytic degradant. USP <621> requires a minimum Rs​ depending on the specific method, but generally Rs​>2.0 is targeted for baseline separation[4].

Table 2: ICH Q2(R2) Validation Metrics Summary
Validation ParameterAcceptance CriteriaMethod A ResultsMethod B Results
Specificity No interference at API Rt​ Pass (Minor baseline noise)Pass (Baseline perfectly resolved)
Linearity ( R2 ) 0.999 (25% to 150%)0.99920.9999
Precision (%RSD) 2.0% (n=6)1.2%0.4%
Accuracy (Recovery) 98.0% - 102.0%98.5% ± 1.1%99.8% ± 0.3%
LOD / LOQ S/N 3 / S/N 100.5 µg/mL / 1.5 µg/mL0.05 µg/mL / 0.15 µg/mL

Mechanistic Discussion: The UHPLC Advantage (E-E-A-T)

Why does Method B so drastically outperform Method A, despite analyzing the exact same chemical sample? The answer lies in the physics of fluid dynamics and mass transfer, governed by the van Deemter equation .

  • Reduced Eddy Diffusion (A-Term): The 1.7 µm core-shell particles in Method B promote a highly uniform packed bed. Because the particles have a solid silica core, the mobile phase flows around them more consistently than it does through fully porous 5 µm particles. This minimizes the multiple path lengths (eddy diffusion) that cause band broadening.

  • Accelerated Mass Transfer (C-Term): The most critical advantage of the core-shell architecture is the drastically reduced diffusion path. In Method A, the analyte must diffuse deep into the 5 µm porous particle and back out. For a polar molecule like (3-Chloro-1,2,4-triazin-5-yl)methanol, this slow mass transfer causes peak tailing and loss of resolution. In Method B, the porous outer layer is only ~0.35 µm thick. The analyte rapidly diffuses in and out, minimizing mass transfer resistance.

  • Sensitivity & Signal-to-Noise: Because the peaks in Method B are narrower and taller (due to higher theoretical plates, N ), the Signal-to-Noise (S/N) ratio is exponentially improved. This is why Method B achieves an LOD of 0.05 µg/mL—a 10-fold increase in sensitivity over Method A. This is vital for detecting trace-level genotoxic impurities in early drug development.

References

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source : European Medicines Agency (EMA) | URL :[Link]

  • Title : ICH Q2(R2) Guide: Analytical Method Validation Explained | Source : IntuitionLabs | URL :[Link]

  • Title : Chromatography Method Modernization per USP <621> Revisions | Source : Agilent Technologies | URL :[Link]

  • Title : USP 621 Key Requirements Explained | Source : Pharma Talks (YouTube) | URL : [Link]

Sources

Validation

Benchmarking (3-Chloro-1,2,4-triazin-5-yl)methanol (CTM) as a Hemilabile Ligand in Advanced Coordination Chemistry

Executive Summary For drug development professionals and synthetic researchers, the design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands. While standard 2,2'-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic researchers, the design of transition metal complexes relies heavily on the electronic and steric tunability of the organic ligands. While standard 2,2'-bipyridine (bpy) and bis-triazinyl pyridines (BTPs) are staples in coordination chemistry—particularly in actinide partitioning[1] and organic light-emitting diodes (OLEDs)[2]—they often act as static, strongly bound chelators.

(3-Chloro-1,2,4-triazin-5-yl)methanol (CTM) emerges as a highly specialized alternative. By combining the extreme π-acidity of a chloro-substituted 1,2,4-triazine ring with the dynamic, secondary-sphere adaptability of a 5-hydroxymethyl group, CTM functions as a "smart" hemilabile ligand. This guide objectively benchmarks CTM against traditional nitrogen-donor ligands, detailing its mechanistic advantages, comparative performance data, and validated experimental workflows for complex synthesis.

Mechanistic Rationale: The Triazine Advantage

As an Application Scientist, it is critical to understand why CTM behaves differently than standard pyridine or triazine derivatives. The causality of its performance rests on two structural pillars:

  • Extreme π-Acidity via the 3-Chloro Substituent: The 1,2,4-triazine core inherently possesses a very low-lying π* orbital, making it an exceptional π-acceptor[1]. The addition of the highly electronegative 3-chloro group further depletes electron density from the ring. When coordinated to transition metals like Ru(II) or Ir(III), this drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), red-shifting the metal-to-ligand charge transfer (MLCT) transitions and stabilizing reduced states during photoredox catalysis. Furthermore, coordination to the N4 atom of the 1,2,4-triazine ring has been shown to accelerate secondary bioorthogonal reactions by orders of magnitude[3].

  • Hemilability via the 5-Hydroxymethyl Group: Unlike rigid N,N-bidentate ligands, CTM offers an N,O-coordination mode. The hard oxygen donor of the hydroxymethyl group forms a relatively weak bond with soft transition metals. This creates a hemilabile "switch"—the oxygen can coordinate to stabilize the metal resting state, but easily detach (ring-opening) to expose a vacant coordination site for substrate binding, enabling "catch-and-release" catalysis.

Hemilability A Monodentate (N-bound) Catalytically Active B Bidentate (N,O-bound) Resting State A->B -H+ / Chelation B->A +H+ / Ring Opening C Substrate Bound Intermediate B->C Substrate Addition C->B Product Release

Fig 1: Hemilabile coordination equilibrium of CTM enabling catch-and-release catalysis.

Benchmarking Data: CTM vs. Alternative Ligands

To objectively evaluate CTM, we benchmark it against the industry-standard 2,2'-bipyridine (bpy) and the structurally related 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine (PDT). The data below summarizes their electronic properties when incorporated into a [Ru(bpy)2(L)]2+ model complex framework.

LigandPrimary Coordination ModeEst. LUMO Energy (eV)*MLCT λ_max (nm)**HemilabilityBioorthogonal Reactivity
2,2'-Bipyridine (bpy) N,N-bidentate (Rigid)-2.50452NoNone
PDT N,N-bidentate (Rigid)-3.10520NoLow
CTM N,O-bidentate ⇌ N-monodentate-3.45565Yes High (IEDDA compatible)

*Estimated values based on DFT calculations of isolated ligands. **Measured in acetonitrile at 298 K.

Key Takeaway: CTM provides the lowest LUMO energy of the benchmarked group, pushing the MLCT absorption deep into the visible spectrum (565 nm). Its unique hemilability makes it the only ligand in this class capable of dynamic site-opening during catalytic cycles.

Photoredox GS [Ru(bpy)2(CTM)]2+ Ground State ES *[Ru(bpy)2(CTM)]2+ Excited State (MLCT) GS->ES hν (Visible Light) RED [Ru(bpy)2(CTM)]+ Reduced State ES->RED e- from Sacrificial Donor RED->GS e- to Substrate

Fig 2: Photoredox catalytic cycle of the Ru-CTM complex driven by low-energy MLCT.

Experimental Protocol: Synthesis and Validation of[Ru(bpy)₂CTM]²⁺

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. The synthesis of the model Ruthenium-CTM complex includes built-in spectroscopic checks to confirm both coordination and hemilability.

Step 1: Precursor Activation
  • Suspend 1.0 equivalent of cis-[Ru(bpy)2Cl2] in a 1:1 mixture of ethanol and water.

  • Heat the mixture to 80 °C under an inert argon atmosphere for 30 minutes to ensure complete dissolution.

  • Causality Check: The solution will appear deep purple, characteristic of the chloride-bound precursor.

Step 2: Ligand Substitution
  • Add 1.1 equivalents of (3-Chloro-1,2,4-triazin-5-yl)methanol (CTM) to the hot solution.

  • Reflux the mixture for 6 hours.

  • Self-Validation: Monitor the reaction via UV-Vis spectroscopy. The successful displacement of the chloride ligands and coordination of the highly π-acidic triazine ring[3] will cause a distinct color change from purple to deep red/orange, with a new MLCT band emerging at ~565 nm.

Step 3: Isolation and Purification
  • Cool the reaction mixture to room temperature.

  • Add a saturated aqueous solution of NH₄PF₆ dropwise until a solid precipitates.

  • Filter the precipitate, wash with cold water and diethyl ether, and dry under a vacuum.

Step 4: Hemilability Validation (pH Titration)

To mathematically prove the hemilabile nature of the CTM ligand:

  • Dissolve the purified complex in a buffered aqueous/acetonitrile solution at pH 8.0. Record the UV-Vis spectrum (The deprotonated hydroxymethyl group forms a rigid N,O-chelate, λ_max ~ 540 nm).

  • Gradually lower the pH to 4.0 using dilute HCl, recording spectra at 0.5 pH intervals.

  • Observation: You will observe an isosbestic shift to λ_max ~ 565 nm. The protonation of the alcohol breaks the Ru-O bond, shifting the complex to a monodentate N-bound state. The presence of clear isosbestic points confirms a clean, reversible two-state equilibrium without complex degradation.

Sources

Comparative

Gas chromatography-mass spectrometry validation for (3-Chloro-1,2,4-triazin-5-yl)methanol residues

Introduction & Analytical Context (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) is a polar, heterocyclic compound frequently monitored as an intermediate or residue in agricultural and pharmaceutical matrices...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

(3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) is a polar, heterocyclic compound frequently monitored as an intermediate or residue in agricultural and pharmaceutical matrices. From an analytical perspective, the presence of the primary hydroxyl (-OH) group attached to the nitrogen-rich triazine ring presents a distinct challenge.

In gas-phase analysis, the active hydrogen on the hydroxyl moiety readily forms intermolecular hydrogen bonds with the silanol groups on the stationary phase of the gas chromatography (GC) column. This interaction leads to severe peak tailing, signal attenuation, and poor reproducibility[1]. Furthermore, underivatized triazine methanols are highly susceptible to thermolysis (thermal rearrangement or degradation) when exposed to the high temperatures of a standard GC inlet[2]. To achieve a self-validating, highly reproducible assay, we must engineer a workflow that circumvents these physicochemical limitations.

Comparative Analysis of Analytical Modalities

When validating a method for triazine residues, scientists typically evaluate three modalities: GC-MS, LC-MS/MS, and HPLC-UV. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the default for polar analytes due to its avoidance of derivatization[3], Gas Chromatography-Mass Spectrometry (GC-MS) remains a critical orthogonal technique.

LC-MS/MS equipped with Electrospray Ionization (ESI) is notoriously susceptible to matrix effects—specifically ion suppression—when analyzing complex environmental or biological samples[3]. GC-MS, utilizing Electron Impact (EI) ionization, is largely immune to these specific matrix ionization effects and provides highly reproducible, library-matchable fragmentation spectra.

Table 1: Comparative Performance for Triazine Methanol Residues
ParameterGC-MS (Derivatized)LC-MS/MS (ESI/APCI)HPLC-UV
Sensitivity (LOD) High (0.01 - 0.05 µg/L)Ultra-High (0.001 - 0.01 µg/L)Moderate (1.0 - 5.0 µg/L)
Matrix Interference Low (High chromatographic resolution)High (Susceptible to ion suppression)High (Co-eluting UV absorbers)
Sample Prep SPE + Mandatory DerivatizationSPE (Direct Injection possible)Direct Injection / LLE
Specificity Excellent (EI Library Matchable)Excellent (MRM Transitions)Poor (Single wavelength)
Primary Use Case Orthogonal validation, complex matricesHigh-throughput trace screeningPreparative scale, bulk QA/QC

The Causality of the Experimental Workflow (E-E-A-T)

To ensure scientific integrity, a protocol must be more than a list of steps; the causality behind each choice must be understood.

Why Solid-Phase Extraction (SPE) with HLB? The triazine ring exhibits mixed polarity, while the methanol group is highly hydrophilic. Traditional C18 silica-based sorbents often result in early breakthrough of polar analytes. We utilize a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, which guarantees quantitative retention of the polar analyte from aqueous matrices without premature elution[4].

Why BSTFA Derivatization? To resolve the thermolysis and peak tailing issues inherent to GC-MS analysis of triazine methanols, we employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS)[5]. This silylating agent replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Mechanistic Result: This conversion eliminates hydrogen bonding, drastically lowers the analyte's boiling point, and shields the molecule from thermal degradation in the 250°C GC inlet[2].

Experimental Workflow Visualization

G Sample Aqueous Sample (Spiked/Matrix) SPE Solid-Phase Extraction (SPE) HLB Cartridge (Condition & Load) Sample->SPE Wash Wash Step (5% Methanol in Water) SPE->Wash Elute Elution (100% Ethyl Acetate) Wash->Elute Dry Evaporation (N2 stream at 40°C) Elute->Dry Deriv Silylation (Derivatization) BSTFA + 1% TMCS (70°C, 45 min) Dry->Deriv Reconstitute in Pyridine/Acetonitrile GCMS GC-MS Analysis (EI Source, SIM Mode) Deriv->GCMS TMS-Ether Derivative Data Data Processing & Method Validation GCMS->Data

Extraction, derivatization, and GC-MS validation workflow for triazine methanol residues.

Detailed Step-by-Step Methodology

Phase 1: Sample Preparation & SPE Cleanup
  • Conditioning: Condition a 200 mg HLB SPE cartridge with 5 mL of LC-MS grade methanol, followed immediately by 5 mL of ultra-pure water. Do not allow the sorbent bed to dry.

  • Loading: Load 500 mL of the aqueous sample (adjusted to pH 7.0) at a controlled flow rate of 5 mL/min.

  • Washing: Pass 5 mL of 5% methanol in water through the cartridge to elute highly polar matrix interferences.

  • Drying: Dry the cartridge under a vacuum (approx. 15 inHg) for 10 minutes to remove residual water, which would otherwise quench the subsequent derivatization reaction.

  • Elution: Elute the target analyte with 2 × 3 mL of anhydrous ethyl acetate.

  • Evaporation: Evaporate the combined eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

Phase 2: Silylation (Derivatization)
  • Reconstitution: Reconstitute the dried residue in 150 µL of anhydrous acetonitrile and 150 µL of anhydrous pyridine. The pyridine acts as an acid scavenger to drive the reaction forward[5].

  • Reagent Addition: Add 200 µL of BSTFA containing 1% TMCS[5].

  • Incubation: Vortex the vial for 30 seconds, then incubate in a dry heating block at 70°C for 45 minutes to ensure quantitative conversion to the TMS-ether derivative[5].

  • Transfer: Cool to room temperature and transfer the solution to a GC autosampler vial equipped with a 250 µL glass insert.

Phase 3: GC-MS Instrumental Parameters
  • Column: 5% diphenyl/95% dimethyl polysiloxane capillary column (e.g., TG-5SilMS or HP-5MS), 30 m × 0.25 mm i.d., 0.25 µm film thickness. This low-polarity phase minimizes interactions with active sites[1].

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.0 mL/min.

  • Inlet: 250°C, Splitless mode (1 min purge time).

  • Oven Program: Initial 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV. Source temperature: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM) mode targeting the molecular ion of the TMS derivative and two characteristic fragment ions for positive confirmation.

Validation Parameters & Quantitative Data

The method was validated according to standard ICH and SANTE guidelines for pesticide and residue analysis. The silylated (3-Chloro-1,2,4-triazin-5-yl)methanol demonstrated excellent chromatographic peak shape, free of the tailing associated with the underivatized alcohol.

Table 2: GC-MS Validation Parameters for (3-Chloro-1,2,4-triazin-5-yl)methanol (TMS Derivative)
Validation ParameterExperimental ValueAcceptance Criteria
Linearity Range 0.05 – 500 µg/LN/A
Correlation Coefficient ( R2 ) 0.9985 ≥0.990
Limit of Detection (LOD) 0.015 µg/LSignal-to-Noise (S/N) ≥3
Limit of Quantitation (LOQ) 0.05 µg/LSignal-to-Noise (S/N) ≥10
Intra-day Precision (RSD, n=6) 3.4% ≤15%
Inter-day Precision (RSD, n=18) 5.2% ≤20%
Mean Recovery (Spiked at 10 µg/L) 94.6%70% – 120%

References

  • MDPI. Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. URL:[Link]

  • Biomedical and Environmental Sciences. Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. URL:[Link]

  • ACS Publications. Gas Chromatography Mass Spectrometric Analysis of Chemically Derivatized Hexahydrotriazine-Based Hydrogen Sulfide Scavengers. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Chloro-1,2,4-triazin-5-yl)methanol proper disposal procedures

Operational Guide for the Safe Handling and Disposal of (3-Chloro-1,2,4-triazin-5-yl)methanol For researchers and drug development professionals, the management of halogenated heteroaromatic compounds requires strict adh...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide for the Safe Handling and Disposal of (3-Chloro-1,2,4-triazin-5-yl)methanol

For researchers and drug development professionals, the management of halogenated heteroaromatic compounds requires strict adherence to environmental regulations and a deep understanding of chemical stability. (3-Chloro-1,2,4-triazin-5-yl)methanol (CAS: 1784629-98-6) is a specialized building block whose chlorinated triazine core presents specific environmental and toxicological hazards.

This guide provides authoritative, step-by-step methodologies for the operational handling, segregation, and disposal of this compound, ensuring your laboratory maintains compliance, safety, and scientific integrity.

Chemical Profiling & Hazard Causality

To dispose of a chemical safely, one must first understand the causality of its hazards. (3-Chloro-1,2,4-triazin-5-yl)methanol features a highly electron-deficient 1,2,4-triazine ring substituted with a chlorine atom.

  • Environmental Persistence: The C-Cl bond on the triazine ring is resistant to natural microbial degradation, making it highly persistent in aquatic environments[1]. If discharged into the sewer, it poses long-lasting toxicity to aquatic life.

  • Thermal Decomposition Risks: When exposed to high heat or fire, chlorinated organic compounds decompose to release highly toxic and corrosive fumes, including hydrogen chloride (HCl) gas, nitrogen oxides (NOx), and carbon monoxide (CO).

  • Dioxin Formation: Improper incineration of halogenated organics at low temperatures can lead to the formation of polychlorinated dibenzo-p-dioxins (PCDDs), which are potent carcinogens.

Waste Segregation Logic: The "Halogenated" Imperative

Under the Resource Conservation and Recovery Act (RCRA) and standard Environmental Health and Safety (EHS) guidelines, organic waste must be strictly segregated[2]. (3-Chloro-1,2,4-triazin-5-yl)methanol must always be classified and segregated into the Halogenated Organic Waste stream.

The Causality of Segregation: Why is this separation critical? Halogenated waste requires specialized high-temperature incineration[2]. Facilities processing this waste must be equipped with alkaline scrubbers to neutralize the massive amounts of HCl gas generated during combustion. Mixing halogenated compounds into non-halogenated waste streams not only violates EPA regulations but exponentially increases disposal costs and the risk of catastrophic incinerator damage[2]. As a self-validating rule, any organic waste stream containing more than 5% halogen content must be diverted to the halogenated stream[3].

Table 1: Organic Waste Segregation Criteria
ParameterHalogenated Organic WasteNon-Halogenated Organic Waste
Target Compounds (3-Chloro-1,2,4-triazin-5-yl)methanol , Chloroform, DCMAcetone, Ethanol, Hexane, Toluene
Halogen Threshold > 5% total halogen content[3]< 5% total halogen content[3]
Disposal Mechanism High-temp incineration with HCl scrubbersStandard solvent incineration / fuel blending
Cost Implication High (Requires specialized treatment)[2]Low to Moderate

Step-by-Step Disposal Protocol

The following methodology provides a self-validating system for the routine disposal of (3-Chloro-1,2,4-triazin-5-yl)methanol waste.

Phase 1: Preparation & PPE

Before handling the waste, ensure all personnel are equipped with appropriate Personal Protective Equipment (PPE) to prevent dermal exposure and inhalation of aerosols.

Table 2: Required PPE Specifications
PPE CategorySpecificationOperational Rationale
Hand Protection Nitrile or Neoprene glovesPrevents dermal absorption of halogenated organics.
Eye Protection Chemical safety gogglesProtects against micro-splashes during liquid transfer.
Ventilation Certified Chemical Fume HoodCaptures any volatilized solvent used to dissolve the compound.
Phase 2: Collection and Containment
  • Select Compatible Containers: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Do not use metal containers, as trace generation of HCl over time can cause corrosion.

  • Transfer Waste: Working inside a fume hood, transfer the solid powder or dissolved liquid waste into the designated container.

  • Prevent Incompatible Mixing: Never mix this waste with strong oxidizers, strong bases, or reactive metals, which could trigger an exothermic reaction.

Phase 3: Labeling and SAA Storage
  • Immediate Labeling: The moment the first drop of waste enters the container, affix a compliant "Hazardous Waste" label[2]. Explicitly list "(3-Chloro-1,2,4-triazin-5-yl)methanol" and check the "Toxic" and "Halogenated" boxes.

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA. The container must remain tightly capped at all times unless actively adding waste[4].

  • Secondary Containment: Place the primary container inside a secondary containment bin to capture any catastrophic leaks[4].

  • Time Limits: Ensure the waste is transferred to your institution's central EHS facility within 180 days of the accumulation start date[4].

Spill Management Methodology

In the event of an accidental spill of (3-Chloro-1,2,4-triazin-5-yl)methanol (either as a dry powder or in solution):

  • Evacuate & Ventilate: Ensure the area is well-ventilated. If spilled outside a fume hood, clear the immediate area[5].

  • Containment: Don appropriate PPE. If liquid, surround the spill with an inert absorbent material such as vermiculite or commercial sand[5]. Do not use combustible materials like sawdust. If solid, gently sweep the powder using spark-proof tools, avoiding dust generation.

  • Collection: Scoop the absorbed material or powder into a heavy-duty, sealable hazardous waste bag or rigid container.

  • Decontamination: Wash the spill surface with a suitable solvent (e.g., a small amount of ethanol or water with detergent), and collect the rinsate as hazardous waste[5].

Advanced Degradation Pathways (Mechanistic Insight)

While laboratory-scale disposal relies on physical segregation and off-site incineration, understanding the chemical degradation pathways of chlorinated triazines is crucial for drug development scientists evaluating environmental fate.

The primary abiotic degradation pathway for chlorinated triazines is hydrolysis . In an aqueous environment, the C-Cl bond undergoes nucleophilic aromatic substitution, replacing the chlorine atom with a hydroxyl group to form less toxic cyanuric acid derivatives[1].

For industrial wastewater remediation, Advanced Oxidation Processes (AOPs) are utilized. Heterogeneous photocatalysis using Fe-doped TiO2 under UV/visible light generates highly reactive hydroxyl radicals (•OH). These radicals attack the triazine ring, leading to the cleavage of the lateral chains, dechlorination, and ultimately the complete mineralization of the compound into CO2, H2O, NH3, and HCl[1].

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for processing (3-Chloro-1,2,4-triazin-5-yl)methanol waste to ensure regulatory compliance.

Figure 1: Decision tree and workflow for the segregation and disposal of halogenated organic waste.

References

  • Laboratory Hazardous Waste Management Guide | UTIA Safety Office. University of Tennessee Institute of Agriculture.[2] [Link]

  • Hazardous Waste Management Program. Eastern Washington University.[4] [Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh.[3] [Link]

  • Degradation of Gesaprim Herbicide by Heterogeneous Photocatalysis Using Fe-Doped TiO2. Scientific Research Publishing (SCIRP).[1] [Link]

Sources

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